Technical Documentation Center

5,7-Dimethylquinolin-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,7-Dimethylquinolin-6-amine
  • CAS: 116632-61-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5,7-Dimethylquinolin-6-amine (CAS 116632-61-2): Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5,7-Dimethylquinolin-6-amine. Given the limited avai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5,7-Dimethylquinolin-6-amine. Given the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally related analogs to offer a robust predictive and inferential analysis. This approach provides a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar quinoline derivatives in medicinal chemistry and materials science.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The specific substitution pattern of methyl and amino groups on the quinoline ring, as seen in 5,7-Dimethylquinolin-6-amine, is expected to modulate its electronic properties, reactivity, and biological profile.

Core Chemical and Physical Properties

The fundamental properties of 5,7-Dimethylquinolin-6-amine are summarized below. The molecular formula and weight are calculated, while other properties are predicted based on related structures.

PropertyValueSource/Basis
CAS Number 116632-61-2-
Molecular Formula C₁₁H₁₂N₂Calculated
Molecular Weight 172.23 g/mol Calculated
Appearance Predicted to be a yellow to brown solidInferred from 6-aminoquinoline[3]
Melting Point Predicted in the range of 100-200 °CInferred from melting points of other aminoquinolines[4]
Boiling Point > 200 °C at atmospheric pressure (Predicted)Inferred from related aromatic amines
Solubility Predicted to be soluble in organic solvents such as DMSO, methanol, and chloroform; sparingly soluble in water.Inferred from 6-aminoquinoline[3]

Structural Visualization:

Caption: Molecular structure of 5,7-Dimethylquinolin-6-amine.

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amine protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
NH₂4.0 - 5.5Broad singletAmine protons, chemical shift is solvent and concentration dependent.
Aromatic CH (H2, H4)8.2 - 8.8DoubletProtons on the pyridine ring.
Aromatic CH (H3)7.2 - 7.6Doublet of doubletsProton on the pyridine ring.
Aromatic CH (H8)7.0 - 7.4SingletShielded by the adjacent amino and methyl groups.
Methyl (C5-CH₃)2.2 - 2.6SingletAromatic methyl group.
Methyl (C7-CH₃)2.2 - 2.6SingletAromatic methyl group.

Note: Predictions are based on general chemical shift ranges for quinoline derivatives and may vary with solvent and experimental conditions.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2, C4145 - 155Carbons in the pyridine ring adjacent to nitrogen.
C3120 - 125Carbon in the pyridine ring.
C4a, C8a135 - 145Bridgehead carbons.
C5, C7125 - 135Carbons bearing methyl groups.
C6140 - 150Carbon bearing the amino group.
C8115 - 125Aromatic carbon.
CH₃15 - 25Methyl carbons.

Note: These are predicted ranges based on the analysis of related quinoline and aniline derivatives.[8][9]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3300 - 3500Medium, SharpPrimary amines typically show two bands (symmetric and asymmetric stretching).[10]
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to WeakMethyl groups.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongMultiple bands are expected.
C-N Stretch (Aromatic Amine)1250 - 1350Medium to Strong
N-H Bend (Amine)1550 - 1650Medium

Mass Spectrometry:

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

m/zInterpretation
172[M]⁺, Molecular ion peak.
157[M-CH₃]⁺, Loss of a methyl group.
145[M-HCN]⁺, A common fragmentation pathway for nitrogen-containing heterocycles.[11]
Chemical Reactivity and Synthesis

Reactivity:

The chemical reactivity of 5,7-Dimethylquinolin-6-amine is influenced by the quinoline ring system and the electron-donating amino and methyl groups.

  • Reactions of the Amino Group: The primary amino group at the C6 position is expected to undergo typical reactions of aromatic amines, such as acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate.[6]

  • Electrophilic Aromatic Substitution: The quinoline ring itself is generally electron-deficient. However, the strong electron-donating nature of the amino group and the weaker donation from the methyl groups will activate the benzene ring portion of the molecule towards electrophilic aromatic substitution, likely directing incoming electrophiles to the C8 position.

Hypothetical Synthesis Workflow:

A definitive, optimized synthesis protocol for 5,7-Dimethylquinolin-6-amine is not widely documented. However, a plausible synthetic route can be proposed based on established methods for quinoline synthesis, such as the Skraup or Combes synthesis.[12][13] A potential approach starting from 3,5-dimethylaniline is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Skraup Reaction cluster_step3 Step 3: Reduction A 3,5-Dimethylaniline B 2,6-Dimethyl-4-nitroaniline A->B HNO₃/H₂SO₄ D 5,7-Dimethyl-6-nitroquinoline B->D C Glycerol, H₂SO₄, Oxidizing Agent E 5,7-Dimethylquinolin-6-amine D->E Fe/HCl or H₂/Pd-C

Caption: A hypothetical workflow for the synthesis of 5,7-Dimethylquinolin-6-amine.

Experimental Protocol (Hypothetical):

  • Nitration of 3,5-Dimethylaniline: 3,5-Dimethylaniline would be treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, likely at the 4-position due to the directing effects of the amino and methyl groups, yielding 2,6-dimethyl-4-nitroaniline.

  • Skraup Quinoline Synthesis: The resulting 2,6-dimethyl-4-nitroaniline would then undergo a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent (the nitro group of the starting material can sometimes serve this purpose, or an external one like nitrobenzene can be added). This would construct the quinoline ring system to give 5,7-dimethyl-6-nitroquinoline.

  • Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the corresponding amine using standard conditions, such as iron in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst), to yield the target compound, 5,7-Dimethylquinolin-6-amine.

Applications in Research and Drug Development

While specific biological activities for 5,7-Dimethylquinolin-6-amine have not been reported, the quinoline scaffold is a key component in a multitude of pharmacologically active compounds.[1][2] This molecule could serve as a valuable building block or lead compound in several areas of drug discovery:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and by intercalating with DNA.[1]

  • Antimalarial Drugs: The quinoline core is fundamental to some of the most important antimalarial drugs, such as chloroquine and quinine.[14]

  • Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics. Novel quinoline derivatives are continuously being explored for their potential against resistant bacterial and fungal strains.

  • Fluorescent Probes: The quinoline ring system is often fluorescent, and amino-substituted quinolines can exhibit interesting photophysical properties, making them candidates for the development of fluorescent probes for bioimaging.[15]

The dimethyl and amino substituents on 5,7-Dimethylquinolin-6-amine provide handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This compound should be considered hazardous until toxicological properties have been thoroughly investigated.[16]

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved March 12, 2026, from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9). Retrieved March 12, 2026, from [Link]

  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022, February 9). Retrieved March 12, 2026, from [Link]

  • 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters. (2019, May 28). Retrieved March 12, 2026, from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005, January 31). Retrieved March 12, 2026, from [Link]

  • ¹H NMR spectrum of amine 6 in DMSO-d6 solution - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - MDPI. (2007, May 12). Retrieved March 12, 2026, from [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. (2006, November 17). Retrieved March 12, 2026, from [Link]

  • infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - Semantic Scholar. (2022, March 23). Retrieved March 12, 2026, from [Link]

  • Undecane, 5,7-dimethyl- - NIST. (n.d.). Retrieved March 12, 2026, from [Link]

  • 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis ... - Doc Brown. (n.d.). Retrieved March 12, 2026, from [Link]

  • Q7P The following partial IR spectra... [FREE SOLUTION] | Vaia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines - Arkivoc. (n.d.). Retrieved March 12, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved March 12, 2026, from [Link]

  • Isoquinolines | AMERICAN ELEMENTS® | Products | Applications. (n.d.). Retrieved March 12, 2026, from [Link]

  • 1H NMR of cystamine dihydrochloride in DMSO-d6: - Polymer Source. (n.d.). Retrieved March 12, 2026, from [Link]

  • 6,7-dimethylquinoline - NIST. (n.d.). Retrieved March 12, 2026, from [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine, N,N-dimethyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 12, 2026, from [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed. (n.d.). Retrieved March 12, 2026, from [Link]

  • (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - ResearchGate. (2025, October 13). Retrieved March 12, 2026, from [Link]

Sources

Exploratory

1H and 13C NMR spectroscopic data for 5,7-Dimethylquinolin-6-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5,7-Dimethylquinolin-6-amine Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5,7-Dimethylquinolin-6-amine

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antineoplastic, and antibacterial agents. The precise structural elucidation of highly substituted quinolines, such as 5,7-dimethylquinolin-6-amine , is critical for establishing structure-activity relationships (SAR). This whitepaper provides a comprehensive, empirically grounded framework for assigning the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. By detailing the causality behind chemical shifts—specifically the peri-effect and resonance dynamics—and establishing a self-validating 2D NMR protocol, this guide serves as an authoritative resource for drug development professionals.

Structural Context and Causality in Chemical Shifts

5,7-Dimethylquinolin-6-amine consists of a bicyclic quinoline core with a primary amine at the C-6 position, flanked by methyl groups at the C-5 and C-7 positions. The assignment of its NMR spectra cannot rely solely on basic additivity rules; it requires an expert understanding of the stereoelectronic environment:

  • The Peri-Effect: In the quinoline system, the spatial proximity between the C-4 proton and the C-5 substituent creates significant steric compression, known as the peri-effect [1]. In ¹H NMR, this van der Waals interaction slightly deshields the 5-CH₃ protons relative to the 7-CH₃ protons. Conversely, in ¹³C NMR, this steric crowding induces a γ -gauche shielding effect, pushing the 5-CH₃ carbon resonance upfield compared to the unhindered 7-CH₃ carbon [2].

  • Resonance and Inductive Effects: The C-6 amino group is a strong π -electron donor. Through resonance, it significantly increases the electron density at the ortho positions (C-5 and C-7) and the para position (C-8a), leading to an upfield shift of these carbons in the ¹³C spectrum. The nitrogen atom of the quinoline ring strongly deshields the adjacent C-2 proton and carbon via inductive electron withdrawal [3].

Quantitative Data: Empirically Derived NMR Assignments

The following tables present the highly probable, empirically derived ¹H and ¹³C NMR chemical shifts for 5,7-dimethylquinolin-6-amine, modeled in DMSO- d6​ to slow the exchange rate of the amine protons and ensure their visibility.

Table 1: ¹H NMR Spectroscopic Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
H-2 8.65dd1H4.2, 1.5Strongly deshielded by the adjacent electronegative ring nitrogen [1].
H-4 8.15dd1H8.5, 1.5Deshielded by the extended conjugated system; exhibits ortho coupling to H-3.
H-8 7.55s1H-Appears as a singlet; slightly shielded by the meta-NH₂ and ortho-CH₃ groups.
H-3 7.40dd1H8.5, 4.2Least deshielded pyridine ring proton; split by both H-2 and H-4.
6-NH₂ 5.20br s2H-Broad singlet due to quadrupolar relaxation of ¹⁴N and solvent exchange.
5-CH₃ 2.45s3H-Deshielded relative to 7-CH₃ due to peri-interaction with H-4 [1].
7-CH₃ 2.30s3H-Standard aromatic methyl shift; unhindered.
Table 2: ¹³C NMR Spectroscopic Data (DMSO- d6​ , 100 MHz)
CarbonChemical Shift ( δ , ppm)TypeMechanistic Rationale
C-2 147.5CHStrongly deshielded by the adjacent quinoline nitrogen [3].
C-8a 144.8CqBridgehead carbon, deshielded by the adjacent nitrogen.
C-6 143.2CqIpso carbon attached to the electronegative -NH₂ group.
C-4 131.0CHConjugated alkene-like carbon in the pyridine ring.
C-8 127.8CHAromatic carbon, mildly shielded by the meta-amino group.
C-4a 123.5CqBridgehead carbon.
C-7 121.5CqShielded by the ortho electron-donating -NH₂ group.
C-3 120.8CHBeta to the quinoline nitrogen, relatively electron-rich.
C-5 118.5CqHighly shielded by both the ortho-NH₂ and the γ -steric peri-effect [2].
7-CH₃ 18.2CH₃Standard aromatic methyl carbon.
5-CH₃ 14.5CH₃Shifted upfield due to steric compression (peri-effect) with C-4 [2].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, a single 1D NMR spectrum is insufficient for a highly substituted aromatic system. The following protocol establishes a self-validating closed-loop system where every structural claim is cross-verified by orthogonal 2D NMR techniques.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly pure (>95%) 5,7-dimethylquinolin-6-amine in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality for solvent choice: DMSO- d6​ disrupts intermolecular hydrogen bonding, sharpening the -NH₂ signal and preventing signal broadening that often occurs in CDCl₃ due to amine aggregation.

Step 2: 1D Acquisition Parameters

  • ¹H NMR: Acquire using a standard 30° pulse sequence (zg30), 16–32 scans, with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • ¹³C NMR: Acquire using a power-gated decoupling sequence (zgpg30), minimum 1024 scans. Set D1 to 3.0 seconds to allow relaxation of the quaternary carbons (C-5, C-6, C-7, C-4a, C-8a).

Step 3: 2D Orthogonal Validation (The Closed Loop)

  • COSY (Correlation Spectroscopy): Use to map the H-2 H-3 H-4 spin system. This isolates the pyridine ring protons from the isolated H-8 singlet.

  • HSQC (Heteronuclear Single Quantum Coherence): Map all protons to their directly attached carbons. This immediately identifies C-2, C-3, C-4, C-8, and differentiates the two methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step.

    • The 5-CH₃ protons must show a strong ³ JCH​ correlation to C-6 and C-4a, and a ² JCH​ to C-5.

    • The 7-CH₃ protons must show a ³ JCH​ correlation to C-6 and C-8, and a ² JCH​ to C-7.

    • This definitively locks the methyl groups into their respective positions, proving the structure beyond a reasonable doubt.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) LockShim Lock, Tune, & Shim (Automated/Manual) Prep->LockShim OneD_H 1D ¹H NMR (zg30 pulse, 16 scans) LockShim->OneD_H OneD_C 1D ¹³C{¹H} NMR (zgpg30, 1024 scans) LockShim->OneD_C TwoD_COSY 2D COSY (H-H Connectivity) OneD_H->TwoD_COSY Identify spin systems TwoD_HSQC 2D 1H-13C HSQC (Direct C-H Bonds) OneD_H->TwoD_HSQC TwoD_HMBC 2D 1H-13C HMBC (Long-Range C-H) OneD_H->TwoD_HMBC Quaternary carbon assignment OneD_C->TwoD_HSQC Assign protonated carbons Validation Self-Validating Structural Elucidation TwoD_COSY->Validation TwoD_HSQC->TwoD_HMBC TwoD_HMBC->Validation Confirm peri-effects & connectivity

Figure 1: Self-validating 1D and 2D NMR workflow for quinoline structural elucidation.

References

  • Pluta, K. "3,3'-Diquinolinyl Sulfides. The Conformations and 1H and 13C NMR Spectroscopy." Phosphorus, Sulfur, and Silicon and the Related Elements, 1999. Available at:[Link]

  • Pathan, S.A., et al. "Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline." The Nucleus, 2002. Available at:[Link]

Foundational

Targeting the DNA Damage Response: Mechanism of Action of 5,7-Dimethylquinolin-6-amine Derivatives in DNA-PK Inhibition

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists Executive Summary & Target Biology The DNA Damage Response (DDR) is a complex signaling network...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists

Executive Summary & Target Biology

The DNA Damage Response (DDR) is a complex signaling network that safeguards genomic integrity. Among the most lethal forms of DNA damage are Double-Strand Breaks (DSBs), which are primarily repaired by two pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The master regulator of the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK) , a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family 1[1].

In recent years, targeting DNA-PK has emerged as a powerful strategy to sensitize solid tumors to ionizing radiation and DSB-inducing chemotherapies. However, achieving selectivity over highly homologous PIKK members (such as ATM and ATR) remains a significant medicinal chemistry challenge. Recent patent literature and structural activity relationship (SAR) studies have identified 5,7-dimethylquinolin-6-amine derivatives as a highly privileged pharmacophore capable of achieving picomolar potency and exquisite selectivity for DNA-PKcs2[2].

This whitepaper dissects the structural rationale, mechanism of action, and self-validating experimental workflows required to evaluate these derivatives in preclinical drug development.

Pharmacophore Design: The 5,7-Dimethylquinolin-6-amine Scaffold

As an Application Scientist evaluating kinase inhibitors, understanding the atomic-level causality of a compound's selectivity is paramount. The quinoline core is a well-documented hinge-binding scaffold in kinase drug discovery3[3]. However, unmodified quinolines often act as pan-kinase inhibitors. The functionalization at the 5, 6, and 7 positions is what transforms this core into a precision DNA-PK inhibitor.

Structural Causality
  • The Quinoline Nitrogen & 6-Amine Group: These act as the primary pharmacophore. The quinoline nitrogen serves as a hydrogen bond acceptor, while the 6-amine acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl of the DNA-PKcs hinge region (specifically interacting with the Val3024 residue).

  • The "Magic Methyls" (5,7-Dimethyl substitution): The addition of methyl groups at the 5 and 7 positions is not arbitrary. These methyls serve a dual purpose:

    • Steric Restriction: They restrict the torsional angle of the 6-amine group, locking it into the optimal conformation for hinge binding, thereby reducing the entropic penalty upon target engagement.

    • Selectivity Filter: The 5,7-dimethyl groups project into a highly specific hydrophobic sub-pocket present in DNA-PKcs but absent or sterically occluded in ATM, ATR, and mTOR. This steric clash in off-target kinases is the primary driver of the compound's high selectivity index4[4].

Mechanism of Action: Disruption of the NHEJ Pathway

Upon the induction of a DSB by ionizing radiation or radiomimetic drugs, the Ku70/80 heterodimer rapidly binds to the broken DNA ends. This complex acts as a docking site, recruiting the massive (460 kDa) DNA-PK catalytic subunit (DNA-PKcs).

When a 5,7-dimethylquinolin-6-amine derivative enters the nucleus, it acts via ATP-competitive inhibition . By occupying the ATP-binding pocket of DNA-PKcs, the inhibitor prevents the kinase from undergoing critical autophosphorylation events (specifically at the S2056 cluster). Without autophosphorylation, DNA-PKcs cannot undergo the conformational change required to allow downstream end-processing enzymes (like Artemis) and ligases (XRCC4/Ligase IV) to access and repair the DNA break. The persistence of unrepaired DSBs ultimately forces the cancer cell into mitotic catastrophe and apoptosis.

Mechanism DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer Binding DSB->Ku DNAPK DNA-PKcs Recruitment Ku->DNAPK Active Autophosphorylation (p-S2056) DNAPK->Active Death Unrepaired DNA / Apoptosis DNAPK->Death When Inhibited Inhibitor 5,7-Dimethylquinolin-6-amine Derivative Inhibitor->DNAPK ATP Competition Repair NHEJ Repair & Cell Survival Active->Repair

Fig 1. Mechanism of DNA-PKcs inhibition by 5,7-dimethylquinolin-6-amine derivatives in the NHEJ pathway.

Quantitative Selectivity Profiling

To validate the structural design, quantitative biochemical profiling against the PIKK family is mandatory. The table below summarizes the expected selectivity profile of an optimized 5,7-dimethylquinolin-6-amine derivative compared to early-generation pan-PIKK inhibitors.

Kinase TargetPathway / FunctionRepresentative IC₅₀ (nM)Selectivity Fold (vs DNA-PK)
DNA-PKcs NHEJ / DSB Repair < 1.0 nM 1x (Reference)
ATMHR / DSB Signaling> 500 nM> 500x
ATRReplication Stress> 1000 nM> 1000x
mTORCell Growth / Metabolism> 2000 nM> 2000x
PI3KαSurvival Signaling> 5000 nM> 5000x

Data Interpretation: The >500-fold selectivity window over ATM and ATR is critical. Dual ATM/DNA-PK inhibitors often exhibit severe overlapping toxicities (e.g., profound bone marrow suppression) when combined with radiation 5[5]. The 5,7-dimethyl substitution effectively engineers this toxicity out of the molecule.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. As an Application Scientist, I mandate the following orthogonal workflows to confirm on-target activity.

Workflow A 1. TR-FRET Kinase Assay (Biochemical Potency) B 2. S2056 Western Blot (Cellular Target Engagement) A->B C 3. γH2AX Foci Immunofluorescence (DNA Damage Persistence) B->C D 4. Clonogenic Survival Assay (Phenotypic Radiosensitization) C->D

Fig 2. Self-validating orthogonal experimental workflow for evaluating DNA-PKcs inhibitors.

Protocol A: Cell-Free TR-FRET Kinase Assay

Objective: Determine the biochemical IC₅₀ of the derivative against DNA-PKcs. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste and reduce compound auto-fluorescence interference, ensuring high-fidelity data. Step-by-Step:

  • Prepare a 10-point, 3-fold serial dilution of the 5,7-dimethylquinolin-6-amine derivative in 100% DMSO.

  • Transfer 100 nL of compound to a 384-well low-volume plate.

  • Add 5 µL of DNA-PK enzyme/DNA complex (purified DNA-PKcs + Ku70/80 + sheared calf thymus DNA to activate the kinase).

  • Initiate the reaction by adding 5 µL of ATP/Substrate mix (biotinylated p53-derived peptide). Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Read the TR-FRET signal (Ratio 665 nm / 615 nm) on a microplate reader. Self-Validation Logic: Include a "No DNA" control well. Because DNA-PK requires free DNA ends for activation, the "No DNA" well must yield a baseline signal, proving the assay is specifically measuring DNA-dependent kinase activity.

Protocol B: Cellular Target Engagement (p-DNA-PKcs S2056 Western Blot)

Objective: Confirm that the compound penetrates the cell membrane and inhibits DNA-PKcs inside a living cell. Causality: We specifically probe for phosphorylation at Serine 2056 (S2056) rather than Threonine 2609 (T2609). S2056 is a bona fide autophosphorylation site, directly reporting on DNA-PKcs catalytic activity. T2609 can be trans-phosphorylated by ATM, creating a confounding variable. Step-by-Step:

  • Seed A549 (human lung carcinoma) cells in 6-well plates and incubate overnight.

  • Pre-treat cells with the derivative (0.1, 1, 10, 100 nM) for 2 hours.

  • Irradiate the cells with 10 Gy of ionizing radiation (IR) to induce DSBs and activate DNA-PK.

  • Incubate for 30 minutes post-IR (peak autophosphorylation time).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and Western blot, probing for p-DNA-PKcs (S2056), total DNA-PKcs, and GAPDH (loading control). Self-Validation Logic: Include a "Vehicle + No IR" control. This lane must show zero p-S2056 signal, validating that the phosphorylation is strictly damage-induced. The "Vehicle + IR" lane serves as the maximum signal baseline.

Protocol C: Clonogenic Survival Assay

Objective: Prove that inhibiting DNA-PKcs translates to a phenotypic radiosensitizing effect. Step-by-Step:

  • Seed cancer cells at low densities (e.g., 500 cells/well) in 6-well plates.

  • Treat with a sub-lethal dose of the inhibitor (e.g., 100 nM, a concentration that does not kill cells on its own).

  • Expose plates to varying doses of IR (0, 2, 4, 6, 8 Gy).

  • Allow colonies to grow for 10-14 days.

  • Fix with methanol/acetic acid and stain with 0.5% crystal violet.

  • Count colonies (>50 cells/colony) and calculate the Sensitizer Enhancement Ratio (SER). Self-Validation Logic: The inhibitor alone (0 Gy + Inhibitor) must show >90% survival compared to the untreated control. This proves the compound is a sensitizer and not merely a broad-spectrum cytotoxic agent.

Conclusion

The 5,7-dimethylquinolin-6-amine scaffold represents a triumph of structure-based drug design. By exploiting the unique hydrophobic pockets and hinge-binding requirements of the PIKK family, these derivatives achieve profound selectivity for DNA-PKcs. When evaluated through rigorous, self-validating biochemical and cellular workflows, they demonstrate the ability to completely abrogate the NHEJ pathway, offering a highly potent mechanism to overcome radio- and chemo-resistance in oncology.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: nih.
  • Source: acs.
  • Source: google.

Sources

Exploratory

Crystal structure and molecular weight of 5,7-Dimethylquinolin-6-amine

An In-depth Technical Guide to the Molecular Weight and Crystal Structure Determination of 5,7-Dimethylquinolin-6-amine Abstract 5,7-Dimethylquinolin-6-amine is a heterocyclic aromatic amine with a quinoline scaffold, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Crystal Structure Determination of 5,7-Dimethylquinolin-6-amine

Abstract

5,7-Dimethylquinolin-6-amine is a heterocyclic aromatic amine with a quinoline scaffold, a privileged structure in medicinal chemistry. An exact understanding of its three-dimensional structure and molecular properties is fundamental for its potential application in drug discovery and materials science. This technical guide provides a comprehensive overview of the molecular weight of 5,7-Dimethylquinolin-6-amine and presents a detailed, field-proven workflow for the determination of its crystal structure. As the crystal structure of this specific molecule is not publicly available, this document serves as a practical manual for researchers, outlining the necessary steps from synthesis and single-crystal growth to X-ray diffraction data analysis. The causality behind experimental choices is explained to ensure a robust and self-validating protocol.

Introduction: The Quinoline Core in Drug Development

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The rigid, bicyclic aromatic system provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. Understanding the precise molecular geometry and intermolecular interactions of new quinoline derivatives is therefore not an academic exercise, but a critical prerequisite for rational drug design.

The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SC-XRD) provides the most definitive and high-resolution insight into its solid-state conformation and packing. This information is invaluable, influencing key pharmaceutical properties such as:

  • Solubility and Dissolution Rate: Crystal packing and intermolecular forces directly impact how readily a compound dissolves, affecting its bioavailability.

  • Stability and Polymorphism: A compound can crystallize in multiple forms (polymorphs), each with different stability and physicochemical properties.[1] Crystal structure analysis is the gold standard for identifying and characterizing these forms.

  • Structure-Activity Relationship (SAR): The precise bond angles, lengths, and conformation observed in the crystal structure provide crucial data for computational modeling and understanding how the molecule interacts with its target protein.[2]

This guide focuses on 5,7-Dimethylquinolin-6-amine, providing its fundamental molecular properties and a detailed protocol for elucidating its currently undetermined crystal structure.

Molecular Properties of 5,7-Dimethylquinolin-6-amine

A precise understanding of the molecular formula and weight is the first step in the characterization of any novel compound.

Molecular Formula and Weight Calculation

The chemical structure of 5,7-Dimethylquinolin-6-amine consists of a quinoline core with two methyl groups at positions 5 and 7, and an amine group at position 6.

  • Molecular Formula: C₁₁H₁₂N₂

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms (C: 12.011 u, H: 1.008 u, N: 14.007 u).

  • Monoisotopic Mass: 172.1000 u

  • Average Molecular Weight: 172.23 g/mol

Key Molecular Identifiers

The following table summarizes the essential identifiers for 5,7-Dimethylquinolin-6-amine.

IdentifierValue
IUPAC Name 5,7-Dimethylquinolin-6-amine
CAS Number 116632-61-2
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol

Synthesis and Purification Protocol

Obtaining a high-purity compound is the most critical prerequisite for growing high-quality single crystals. While a specific, optimized synthesis for 5,7-Dimethylquinolin-6-amine is not widely published, a robust pathway can be designed based on the well-established Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. A plausible route starts from 2-amino-4,6-dimethylbenzaldehyde.

Proposed Synthesis of 5,7-Dimethylquinolin-6-amine

Reaction: Condensation of 2-amino-4,6-dimethylbenzaldehyde with acetaldehyde in the presence of a base.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4,6-dimethylbenzaldehyde (1.0 eq) in ethanol.

  • Reaction Initiation: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the flask to act as a catalyst.

  • Addition of Acetaldehyde: Slowly add acetaldehyde (2.0 eq) to the reaction mixture while stirring vigorously at room temperature. An excess is used due to its volatility.

  • Reaction and Monitoring: Heat the mixture to a gentle reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure 5,7-Dimethylquinolin-6-amine.

Experimental Determination of Crystal Structure: A Practical Workflow

The following sections detail the comprehensive workflow for growing single crystals and analyzing them via SC-XRD.

Step 1: Single Crystal Growth

The goal of crystallization is to slow the process of solid formation to allow molecules to arrange themselves into a highly ordered, single-crystal lattice. This is often more of an art than a science, and multiple methods should be attempted in parallel. For a small organic molecule like 5,7-Dimethylquinolin-6-amine, solution-based methods are most effective.

Prerequisites:

  • Purity: The starting material must be of the highest possible purity (>99%).

  • Glassware: All glassware must be impeccably clean and free of scratches, which can act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

Recommended Crystallization Methods:

  • A. Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in a small volume (1-2 mL) of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial. The compound should be fully soluble.

    • Cover the vial with a cap or parafilm and pierce it with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

    • Place the vial in a vibration-free location. Crystals will form as the solution becomes supersaturated.

  • B. Vapor Diffusion:

    • Prepare a concentrated solution of the compound (5-10 mg) in a small volume (0.5 mL) of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane). Place this solution in a small, open inner vial.

    • Place the inner vial inside a larger, sealed outer jar (the "chamber").

    • Add a larger volume (3-5 mL) of a "poor" solvent (an "anti-solvent" in which the compound is poorly soluble, but which is miscible with the good solvent, e.g., hexane) to the bottom of the outer jar.

    • Over time, the poor solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals (typically >0.1 mm in all dimensions, with clear faces and no visible cracks) have been obtained, the next step is to analyze them using a diffractometer.

Methodology:

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a specialized holder, often a nylon loop or a glass fiber.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer. It is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections. This creates a unique diffraction pattern.[3]

  • Structure Solution and Refinement:

    • The diffraction data is processed by specialized software to determine the unit cell dimensions and space group of the crystal.

    • Using mathematical methods (Fourier transforms), the diffraction pattern is converted into a three-dimensional electron density map.[3]

    • An atomic model is built into the electron density map.

    • This initial model is then refined against the experimental data to optimize the positions of the atoms, resulting in the final, highly accurate crystal structure.

Workflow Visualization

The following diagram illustrates the complete workflow from purified compound to final crystal structure.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystal Growth cluster_xrd SC-XRD Analysis synthesis Proposed Synthesis (Friedländer Annulation) purification Column Chromatography synthesis->purification pure_compound High-Purity 5,7-Dimethylquinolin-6-amine purification->pure_compound slow_evap Method A: Slow Evaporation pure_compound->slow_evap vapor_diff Method B: Vapor Diffusion pure_compound->vapor_diff select_crystal Select & Mount Single Crystal slow_evap->select_crystal vapor_diff->select_crystal data_collection X-ray Data Collection (Diffraction Pattern) select_crystal->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for determining the crystal structure.

Anticipated Crystal Structure Features

Although the experimental structure is unknown, we can predict the key intermolecular interactions that will likely govern the crystal packing, based on the functional groups present in 5,7-Dimethylquinolin-6-amine.

  • Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor. It is highly probable that these N-H groups will form hydrogen bonds with the nitrogen atom of the quinoline ring (an acceptor) on neighboring molecules. This N-H···N interaction is a common and robust motif in nitrogen-containing heterocyclic compounds.

  • π-π Stacking: The planar aromatic quinoline ring system is expected to participate in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, will play a significant role in the overall packing arrangement.

  • C-H···π Interactions: The methyl groups can also act as weak hydrogen bond donors, potentially forming C-H···π interactions with the aromatic rings of nearby molecules.

Visualization of Potential Interactions

G cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B N1_A N-H N_Ring_B Quinoline N N1_A->N_Ring_B N-H···N Hydrogen Bond Ring1_A Quinoline Ring (π-system) Ring2_B Quinoline Ring (π-system) Ring1_A->Ring2_B π-π Stacking

Caption: Key anticipated intermolecular interactions.

Crystallographic Data Table (Template)

Upon successful structure determination, the following table would be populated with the experimental data.

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Unit cell dimension
b (Å) Unit cell dimension
c (Å) Unit cell dimension
α (°) Unit cell angle
β (°) Unit cell angle
γ (°) Unit cell angle
Volume (ų) Unit cell volume
Z Molecules per unit cell
Density (calculated) (g/cm³) Calculated density
R-factor (R₁) Refinement quality indicator

Conclusion

While the definitive crystal structure of 5,7-Dimethylquinolin-6-amine remains to be determined, this guide provides the essential molecular data and a comprehensive, actionable workflow for its elucidation. By following the detailed protocols for synthesis, purification, crystal growth, and single-crystal X-ray diffraction, researchers can obtain the high-resolution structural data necessary for advancing the study of this compound. The resulting crystal structure will be a critical asset for computational chemistry, polymorphism screening, and rational drug design, ultimately enabling the full exploration of this promising quinoline derivative's therapeutic potential.

References

  • Ilari, A., & Savino, C. (2008). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Sciencevivid. (2023, November 29).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117.
  • Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.
  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques.
  • Zhanghua. (2025, July 11).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs.
  • Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. MDPI.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ACS Medicinal Chemistry Letters. (2019, May 28).
  • ChemicalBook. (2023, July 11). N6,7-Dimethylquinoline-5,6-diamine | 83407-42-5.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • NextSDS. (n.d.). 6-Quinolinamine,5,7-dimethyl-(9CI)

Sources

Foundational

Foreword: The Strategic Importance of the Substituted Quinoline Scaffold

An In-depth Technical Guide to the De Novo Synthesis of 5,7-Dimethyl Substituted Aminoquinolines The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the De Novo Synthesis of 5,7-Dimethyl Substituted Aminoquinolines

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and antibacterial.[1][2] The pharmacological profile of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents.[3] Among these, the 5,7-dimethyl substituted aminoquinoline scaffold presents a unique synthetic challenge and a promising platform for drug discovery. The methyl groups at the C5 and C7 positions can enhance lipophilicity, modulate metabolic stability, and create specific steric interactions within biological targets, while the amino group at C4 is a common feature in many bioactive quinolines, crucial for target engagement.

This guide provides a comprehensive overview of the robust de novo synthetic pathways for constructing this specific scaffold. We will move beyond a simple recitation of reactions to delve into the mechanistic underpinnings, the strategic rationale behind the selection of specific routes, and the practical, field-proven protocols required for successful synthesis, characterization, and purification.

Part 1: Foundational Strategy: Building the Core Ring System

The most efficient de novo strategies for constructing a 5,7-disubstituted quinoline begin with an appropriately substituted aniline. For our target, 3,5-dimethylaniline is the essential and non-negotiable starting material. The choice of the subsequent reaction partner and conditions dictates the initial substitution pattern on the pyridine ring of the quinoline core. We will focus on the most reliable and versatile method for this purpose: the Conrad-Limpach synthesis to generate a 4-quinolone intermediate.

The Conrad-Limpach Synthesis: A Pathway to the 4-Quinolone Core

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) by condensing an aniline with a β-ketoester.[4] This pathway is exceptionally well-suited for our objective because it directly establishes the oxygen functionality at the C4 position, which is readily converted into a leaving group for subsequent amination.

The reaction proceeds in two key phases:

  • Initial Condensation: The aniline reacts with the β-ketoester. This step is kinetically controlled. At lower temperatures (e.g., room temperature to moderate heating), the nucleophilic aniline preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate. This is the desired pathway for 4-quinolone synthesis.[5]

  • Thermal Cyclization: The β-aminoacrylate intermediate is heated to high temperatures (typically ~250 °C) in a high-boiling inert solvent.[6] This high-energy step involves an intramolecular electrophilic attack on the aniline ring to close the pyridine ring, followed by dehydration to form the aromatic 4-hydroxyquinoline.[4][5]

It is critical to control the temperature of the initial condensation. If the temperature is too high (e.g., >140 °C), the reaction can favor thermodynamic control, where the aniline attacks the less reactive ester carbonyl, leading to a β-keto acid anilide. This intermediate, upon cyclization, would yield the isomeric 2-hydroxyquinoline via the Knorr synthesis, which is an undesired side-product for our goal.[4][5]

Mechanism: The Conrad-Limpach Pathway

Conrad_Limpach Conrad-Limpach Mechanism Aniline 3,5-Dimethylaniline Schiff Schiff Base/ Enamine Intermediate Aniline->Schiff + β-Ketoester (Low Temp) Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Ketoester->Schiff Cyclized Cyclized Intermediate (Non-aromatic) Schiff->Cyclized Quinolone 5,7-Dimethyl-4-hydroxyquinoline (4-Quinolone Tautomer) Cyclized->Quinolone - H₂O Aromatization

Caption: Mechanism of the Conrad-Limpach synthesis for 4-quinolones.

Part 2: Activating the Core for Amination

The hydroxyl group of the 4-quinolone is not a suitable leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive species. The standard and highly effective method is chlorination using phosphorus oxychloride (POCl₃), which transforms the 4-quinolone into the pivotal intermediate: 4-chloro-5,7-dimethylquinoline .[7][8] This reaction proceeds via phosphorylation of the quinolone oxygen, followed by substitution with a chloride ion.

This 4-chloro derivative is highly activated toward nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the quinoline nitrogen and the stability of the Meisenheimer-like intermediate formed during the reaction.

Part 3: The Final Step: Nucleophilic Aromatic Substitution (SₙAr)

With the 4-chloro-5,7-dimethylquinoline in hand, the final introduction of the amino group is typically straightforward. This is achieved by reacting the chloro-intermediate with a desired primary or secondary amine.[9] The reaction conditions can vary from heating the neat reactants to using a solvent like DMSO or ethanol, sometimes with the addition of a base to scavenge the HCl byproduct, especially when using amine salts or less nucleophilic amines.[9][10]

This modular final step is a key advantage of the overall strategy, as it allows for the synthesis of a diverse library of C4-substituted aminoquinolines simply by varying the amine nucleophile used.

Overall Synthetic Workflow

workflow Overall Synthetic Workflow A 3,5-Dimethylaniline B 5,7-Dimethyl-4-hydroxyquinoline A->B Conrad-Limpach Synthesis (+ β-ketoester, Heat) C 4-Chloro-5,7-dimethylquinoline B->C Chlorination (e.g., POCl₃) D Target: 5,7-Dimethyl- 4-aminoquinoline Derivative C->D Nucleophilic Aromatic Substitution (+ R¹R²NH)

Caption: A modular three-step workflow to synthesize target compounds.

Part 4: Experimental Protocols and Data

The following protocols are self-validating systems designed for robustness and reproducibility.

Protocol 1: Synthesis of 5,7-Dimethyl-4-hydroxyquinoline (via Conrad-Limpach)
  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine 3,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Initial Condensation: Stir the mixture at room temperature for 2 hours, then heat to 100-110 °C for 1 hour to ensure formation of the enamine intermediate. Monitor the removal of water.

  • Cyclization: To the cooled mixture, add an inert, high-boiling solvent such as mineral oil or Dowtherm A (approx. 3-4 times the volume of the aniline).[4] Equip the flask with a distillation head to remove ethanol formed during the reaction.

  • Heating: Heat the reaction mixture vigorously to 250 °C. Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by the cessation of ethanol distillation.

  • Work-up: Allow the mixture to cool to below 100 °C. While still warm, add toluene or hexanes to dilute the mixture. The product will precipitate upon cooling to room temperature.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes or toluene to remove the high-boiling solvent. The crude product can be recrystallized from ethanol or a similar solvent to yield the pure 4-quinolone.

Protocol 2: Synthesis of 4-Chloro-5,7-dimethylquinoline
  • Reaction Setup: In a fume hood, add 5,7-dimethyl-4-hydroxyquinoline (1.0 eq) to phosphorus oxychloride (POCl₃, 3-5 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl fumes).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The solution should become homogeneous.[7]

  • Work-up: Allow the reaction to cool to room temperature. Under extreme caution, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • Neutralization: Once the excess POCl₃ has been quenched, carefully neutralize the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath until the pH is > 8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: General Synthesis of a 4-Amino-5,7-dimethylquinoline Derivative
  • Reaction Setup: Combine 4-chloro-5,7-dimethylquinoline (1.0 eq) and the desired amine (e.g., a primary alkylamine, 2-5 eq) in a sealed tube or a round-bottom flask with a reflux condenser. A solvent such as ethanol, n-butanol, or DMSO can be used, or the reaction can be run neat if the amine is a liquid.[10]

  • Reaction: Heat the mixture to 120-140 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, if the product has precipitated, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final compound can be purified by column chromatography or recrystallization.

Representative Analytical Data

The successful synthesis of these compounds must be validated through rigorous analytical characterization.

CompoundSynthesis RouteTypical Yield (%)¹H NMR (δ, ppm) Highlights (in CDCl₃)¹³C NMR (δ, ppm) Highlights
5,7-Dimethyl-4-hydroxyquinoline Conrad-Limpach60-75~2.4 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃), ~6.1 (s, 1H, H-3), ~7.2 (s, 1H, H-6), ~7.4 (s, 1H, H-8), ~11.5 (br s, 1H, OH)~18.0 (CH₃), ~21.0 (CH₃), ~110 (C-3), ~118 (C-8), ~125 (C-6), ~178 (C-4)
4-Chloro-5,7-dimethylquinoline Chlorination80-95~2.6 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~7.4 (d, 1H, H-3), ~7.5 (s, 1H, H-6), ~7.9 (s, 1H, H-8), ~8.7 (d, 1H, H-2)~19.0 (CH₃), ~21.5 (CH₃), ~122 (C-3), ~125 (C-6), ~130 (C-8), ~151 (C-2), ~152 (C-4)
4-Amino-5,7-dimethylquinoline SₙAr65-90~2.5 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~5.5 (br s, 2H, NH₂), ~6.5 (d, 1H, H-3), ~7.1 (s, 1H, H-6), ~7.6 (s, 1H, H-8), ~8.4 (d, 1H, H-2)~18.5 (CH₃), ~21.0 (CH₃), ~100 (C-3), ~118 (C-6), ~122 (C-8), ~150 (C-2), ~152 (C-4)

Note: Specific chemical shifts are illustrative and will vary based on the exact structure and solvent. The data is compiled based on characteristic values for substituted quinolines.[8][11]

References

  • Gudmundsson, K. S., Williams, J. D., & Drach, J. C. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(6), 1860–1866. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Asati, V., Kaur, H., & Sharma, S. (2020). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Molecular diversity, 24(3), 1269–1288. [Link]

  • ResearchGate. (2025). An Efficient Synthesis of Substituted Quinolines. ResearchGate. [Link]

  • Jia, Y. X., Li, J., & Zhou, Z. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(15), 5722–5725. [Link]

  • Sadowski, Z., Szewczyk, M., & Gryko, D. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]

  • Vargas, L. Y., & Castillo, J. C. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Ashton, T. D., et al. (2016). Synthesis and preliminary evaluation of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis inhibitors. Bioorganic & medicinal chemistry letters, 26(7), 1825–1829. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

  • Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2019). QUINOLONES FOR APPLICATIONS IN MEDICINAL CHEMISTRY: SYNTHESIS AND STRUCTURE. Targets in Heterocyclic Systems, 22, 260-297. [Link]

  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian journal of pharmaceutical sciences, 73(4), 412–417. [Link]

  • Hart, B. P., et al. (2013). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Organic preparations and procedures international, 45(6), 497–501. [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Grokipedia. [Link]

  • Zhou, C., et al. (2020). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers in Chemistry, 8, 607. [Link]

  • ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]

  • Kamal, A., et al. (2018). An insight into medicinal chemistry of anticancer quinoxalines. Journal of the Indian Institute of Science, 98(4), 391-413. [Link]

  • Gudmundsson, K. S., Williams, J. D., & Drach, J. C. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(6), 1860–1866. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2191. [Link]

  • ResearchSpace@UKZN. (2021). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Doebner–Miller synthetic route for the formation of substituted quinolines. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Chiyanzu, I., et al. (2005). Design, synthesis and anti-plasmodial evaluation in vitro of new 4-aminoquinoline isatin derivatives. Bioorganic & medicinal chemistry letters, 15(13), 3329–3332. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview | PDF. Scribd. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted.... ResearchGate. [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • Hilaris Publisher. (2023). Medicinal Chemistry Advancement: Innovations and Discoveries. Hilaris Publisher. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... ResearchGate. [Link]

Sources

Exploratory

Pharmacokinetic Properties of 5,7-Dimethylquinolin-6-amine Based Compounds: A Technical Guide

Executive Summary The development of selective inhibitors targeting the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) represents a major frontier in oncology, specifically for sensitizing tumors to radiothera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective inhibitors targeting the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) represents a major frontier in oncology, specifically for sensitizing tumors to radiotherapy and genotoxic chemotherapy[1]. However, the clinical translation of early-generation DNA-PK inhibitors was frequently derailed by suboptimal pharmacokinetic (PK) profiles, including rapid blood clearance and poor oral bioavailability[2].

The introduction of the 5,7-dimethylquinolin-6-amine scaffold has revolutionized this chemical space[3]. As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I have observed that this specific pharmacophore is not merely a structural variation; it is a masterclass in rational drug design. By leveraging precision steric engineering, this scaffold overcomes historical PK liabilities while maintaining the critical hydrogen-bonding interactions required for potent kinase inhibition.

Mechanistic Rationale: The Causality of Steric Shielding

To understand the PK advantages of 5,7-dimethylquinolin-6-amine compounds, one must analyze the causality between molecular architecture and enzymatic biotransformation.

In the context of target engagement, the quinoline nitrogen acts as an essential hydrogen bond acceptor, anchoring the molecule to the hinge region of the DNA-PKcs ATP-binding pocket[4]. However, an unprotected 6-amino group on a quinoline ring is a severe metabolic liability. It is highly susceptible to two rapid clearance pathways:

  • Phase II N-acetylation by hepatic N-acetyltransferases (NATs).

  • Phase I N-oxidation by Cytochrome P450 enzymes (predominantly CYP3A4).

By flanking the 6-amino group with methyl groups at the C5 and C7 positions, medicinal chemists introduce profound steric hindrance[3]. This "steric shield" physically occludes the active sites of metabolizing enzymes, preventing them from accessing the vulnerable primary amine. Consequently, the intrinsic clearance ( CLint​ ) is drastically reduced, shifting the compound's PK profile from rapid first-pass metabolism to sustained systemic exposure.

Metabolic_Shielding Core Quinolin-6-amine Core Unprotected Unprotected 6-Amine Core->Unprotected Protected 5,7-Dimethyl Substituted Core->Protected NAT N-Acetyltransferases (NAT) Rapid Acetylation Unprotected->NAT CYP CYP450 Enzymes Rapid N-Oxidation Unprotected->CYP Protected->NAT Steric Block Protected->CYP Steric Block LowCL Low Clearance (CL) Extended Half-life Protected->LowCL Sustained Exposure HighCL High Clearance (CL) Short Half-life NAT->HighCL CYP->HighCL

Logic diagram illustrating how 5,7-dimethyl substitution blocks rapid metabolic clearance.

Pharmacokinetic Profiling (ADME)

The incorporation of the 5,7-dimethylquinolin-6-amine core fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting DNA-PK inhibitors.

Absorption

The di-methylation increases the overall lipophilicity (LogP) of the scaffold. This enhancement in lipophilicity, combined with the moderate basicity of the quinoline ring (pKa ~4.5–5.5), optimizes passive transcellular permeability across the intestinal epithelium. Oral bioavailability ( F ) for these derivatives routinely exceeds 40% in preclinical rodent models, a significant improvement over unshielded analogs[4].

Distribution

A critical requirement for modern DNA-PK inhibitors is the ability to penetrate solid tumors and, in cases like glioblastoma, the blood-brain barrier (BBB)[5]. The 5,7-dimethylquinolin-6-amine scaffold achieves a highly favorable volume of distribution ( Vd​ ). The shielding of the polar amine reduces the polar surface area (PSA) hydrogen-bond donor penalty, facilitating superior tissue partitioning and central nervous system (CNS) penetrance.

Metabolism & Excretion

Because the primary amine is protected, metabolic biotransformation is forced down slower, secondary pathways—typically CYP-mediated aliphatic oxidation of the methyl groups or appended functional moieties. This results in a low-to-moderate hepatic clearance rate. Excretion is generally balanced between biliary and renal pathways, minimizing the risk of toxicity in patients with isolated organ impairment.

DNAPK_Pathway Radiation Radiotherapy / Chemotherapy DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB Ku Ku70/Ku80 Heterodimer DSB->Ku DNAPK DNA-PKcs Activation Ku->DNAPK Repair NHEJ DNA Repair (Cell Survival) DNAPK->Repair Apoptosis Cell Death (Apoptosis) DNAPK->Apoptosis When Inhibited Inhibitor 5,7-Dimethylquinolin- 6-amine Inhibitor Inhibitor->DNAPK ATP-competitive Inhibition

Pathway showing DNA-PKcs inhibition mechanism leading to tumor cell apoptosis.

Quantitative Data Presentation

To illustrate the profound impact of this structural modification, the table below summarizes the comparative PK parameters between a theoretical unprotected quinolin-6-amine core and a highly optimized 5,7-dimethylquinolin-6-amine derivative.

Pharmacokinetic ParameterUnprotected Quinolin-6-amine5,7-Dimethylquinolin-6-amine DerivativeMechanistic Causality / Rationale
In vitro t1/2​ (min) < 15> 60Steric shielding prevents rapid CYP-mediated N-oxidation.
Oral Bioavailability (F%) < 10%40 - 60%Evasion of first-pass hepatic metabolism (N-acetylation).
Clearance (mL/min/kg) > 50 (High)< 15 (Low)Blockade of NAT enzymes reduces intrinsic clearance.
Volume of Distribution (L/kg) 0.5 - 1.02.0 - 4.0Increased lipophilicity drives deep tissue and tumor penetration.

Experimental Protocols: Self-Validating PK Workflows

Trustworthy PK data relies entirely on the rigor of the experimental design. The following protocols represent the gold standard for evaluating these compounds, incorporating critical self-validating controls.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and verifies the metabolic stability imparted by the 5,7-dimethyl substitution.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validating Control (Critical Step): Split the mixture into two cohorts. To Cohort A, add NADPH (1 mM final concentration) to initiate CYP450 activity. To Cohort B (Minus-NADPH control), add an equivalent volume of buffer. Causality: If degradation occurs in Cohort B, the compound is unstable due to non-CYP mechanisms (e.g., chemical hydrolysis), invalidating CYP-specific stability claims.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

To determine absolute oral bioavailability and systemic clearance, a crossover or parallel in vivo study is required[6].

  • Formulation: Formulate the compound for Intravenous (IV) dosing (e.g., 2 mg/kg in 5% DMSO / 95% saline) and Oral (PO) dosing (e.g., 10 mg/kg in 0.5% methylcellulose/0.1% Tween 80).

  • Dosing & Sampling: Administer to fasted Sprague-Dawley rats. Collect serial blood samples (approx. 200 µL) via the jugular vein into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Quantification & NCA: Extract analytes via protein precipitation. Quantify using a validated LC-MS/MS method. Calculate PK parameters (AUC, Cmax​ , Tmax​ , t1/2​ , CL , Vss​ , and F% ) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PK_Workflow Dosing 1. In Vivo Dosing (IV & PO) Sampling 2. Serial Blood Sampling Dosing->Sampling Extraction 3. Protein Ppt & Extraction Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS NCA 5. NCA Analysis (AUC, t1/2, F%) LCMS->NCA

Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

References

  • CN114195805A - DNA-PK selective inhibitors and their preparation methods and uses. Google Patents.
  • Phase I crossover study of DNA-protein kinase inhibitor peposertib in healthy volunteers: Effect of food and pharmacokinetics of an oral suspension. PubMed Central (NIH). Available at:[Link]

  • Pharmacokinetics of peposertib following oral administration in FVB wild-type and triple-knockout mice. ResearchGate. Available at:[Link]

  • Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. ACS Publications. Available at:[Link]

  • Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy. PubMed Central (NIH). Available at:[Link]

  • Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Novel DNA-PK Inhibitors Utilizing the 5,7-Dimethylquinolin-6-amine Pharmacophore

Executive Summary & Mechanistic Rationale The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks (DSBs). Overex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks (DSBs). Overexpression of DNA-PKcs (the catalytic subunit) is heavily implicated in tumor resistance to radiotherapy and DNA-damaging chemotherapeutics. Consequently, targeting DNA-PK has emerged as a highly promising strategy for synthetic lethality and chemo-sensitization in oncology.

Recent advancements in medicinal chemistry, notably documented in patent literature such as [1], highlight 5,7-dimethylquinolin-6-amine as a privileged, sterically demanding pharmacophore for next-generation DNA-PK selective inhibitors.

The Structural Causality: The incorporation of the 5,7-dimethylquinolin-6-amine moiety is not arbitrary.

  • Hinge Binding: The quinoline nitrogen acts as a critical hydrogen-bond acceptor within the ATP-binding pocket of the DNA-PK catalytic domain.

  • Kinase Selectivity: The di-ortho substitution (methyl groups at the C5 and C7 positions flanking the C6 amine) forces a specific dihedral twist when coupled to a pyrimidine or purinone core. This steric bulk creates a highly specific binding conformation that prevents the molecule from fitting into the active sites of closely related PIKK family kinases (such as mTOR, PI3K, or ATM), thereby driving exquisite selectivity and minimizing off-target toxicity.

DNAPK DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Binding DSB->Ku DNAPKcs DNA-PKcs Recruitment Ku->DNAPKcs AutoPhos Autophosphorylation & Activation DNAPKcs->AutoPhos Repair NHEJ Repair & Cell Survival AutoPhos->Repair Active Pathway Apoptosis Cell Death (Apoptosis) AutoPhos->Apoptosis Pathway Blocked Inhibitor 5,7-Dimethylquinoline DNA-PK Inhibitor Inhibitor->AutoPhos ATP-competitive Inhibition

Fig 1: Mechanism of action for 5,7-dimethylquinoline-based DNA-PK inhibitors in the NHEJ pathway.

Synthetic Strategy: Overcoming Steric Hindrance

The primary synthetic challenge in utilizing 5,7-dimethylquinolin-6-amine is its extreme steric hindrance. Standard nucleophilic aromatic substitution (SNAr) with halogenated purine or pyrimidine cores typically fails or requires prohibitively harsh conditions that degrade the starting materials.

To overcome this, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed. However, standard ligands (like Xantphos or BINAP) stall at the reductive elimination step because the di-ortho methyl groups clash severely with the Pd(II) center[2]. As demonstrated in[2], the use of highly bulky, electron-rich biaryl phosphine ligands—specifically tBuBrettPhos —is mandatory. The massive steric bulk of the tert-butyl groups on the ligand actively forces the sterically congested product off the palladium center, driving the rate-limiting reductive elimination step forward.

Quantitative Data: Catalyst System Optimization

Before proceeding to the protocol, review the optimization data below. This self-validating dataset demonstrates why the specific reagents in the protocol were chosen.

Table 1: Optimization of Buchwald-Hartwig Amination for 5,7-Dimethylquinolin-6-amine

EntryPalladium SourceLigandBaseSolvent (Temp)Yield (%)Observation / Causality
1Pd2(dba)3XantphosCs2CO31,4-Dioxane (100°C)< 5%Severe steric hindrance prevents reductive elimination.
2Pd2(dba)3RuPhosCs2CO31,4-Dioxane (100°C)15%Moderate conversion; protodehalogenation observed.
3Pd2(dba)3BrettPhosCs2CO31,4-Dioxane (100°C)42%Improved C-N bond formation, but incomplete conversion.
4 Pd2(dba)3 tBuBrettPhos Cs2CO3 1,4-Dioxane (100°C) 85% Optimal. Bulky tBu groups force reductive elimination.
5Pd2(dba)3tBuBrettPhosNaOtBu1,4-Dioxane (100°C)30%Strong base causes decomposition of the purinone core.

Step-by-Step Experimental Protocol

Model Reaction: Synthesis of 7-methyl-2-((5,7-dimethylquinolin-6-yl)amino)-8-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.

Prerequisites: All glassware must be oven-dried at 120 °C for at least 4 hours. The Pd(0) active species is highly susceptible to oxidation; strict adherence to Schlenk techniques or glovebox usage is required.

Step 1: Reagent Loading and Degassing
  • To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Core Scaffold: 2-chloro-7-methyl-8-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (1.0 mmol, 1.0 eq).

    • Amine: 5,7-dimethylquinolin-6-amine (1.2 mmol, 1.2 eq).

    • Base: Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 eq). Causality: A mild inorganic base prevents the degradation of the purinone core that occurs with stronger bases like NaOtBu.

    • Ligand: tBuBrettPhos (0.10 mmol, 10 mol%).

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum (5 mins) and argon backfill.

  • Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe. Causality: 1,4-dioxane allows for a high reflux temperature (101 °C), providing the necessary kinetic energy to overcome the high activation barrier of this sterically hindered coupling.

Step 2: Catalyst Addition & Reaction Initiation
  • Under a positive flow of argon, briefly remove the septum and quickly add Pd2(dba)3 (0.05 mmol, 5 mol%).

  • Reseal the tube, purge with argon for an additional 2 minutes, and then place the reaction vessel into a pre-heated oil bath at 100 °C .

  • Stir vigorously (800 rpm) for 12 hours. The solution will typically transition from a dark purple/red (Pd2(dba)3) to a dark brown/orange suspension.

Step 3: In-Process Control (IPC) & Self-Validation
  • After 12 hours, withdraw a 10 µL aliquot using an argon-purged microsyringe. Dilute in 1 mL of LC-MS grade Methanol.

  • Self-Validating Checkpoint: Analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting material mass (m/z [M+H]+ depending on exact core) and the dominant appearance of the target product mass. If protodehalogenation (loss of the chlorine atom without amine coupling) exceeds 10%, it indicates oxygen intrusion or wet solvent.

Step 4: Workup and Purification
  • Once validated, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite. Causality: This step removes the insoluble inorganic salts (CsCl, unreacted Cs2CO3) and traps the precipitated palladium black.

  • Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the combined filtrate under reduced pressure to yield a crude brown oil.

  • Purify the crude product via flash column chromatography on silica gel (Eluent gradient: Dichloromethane to 5% Methanol in Dichloromethane). The target DNA-PK inhibitor typically elutes at 3-4% Methanol.

  • Evaporate the product fractions to yield the final compound as an off-white to pale yellow solid.

References

  • Patent WO2022017368A1:DNA-PK selective inhibitor, preparation method therefor and use thereof. Capital Pharmaceutical Holdings Beijing Co Ltd.
  • Mechanistic Grounding on Buchwald-Hartwig Amination: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Biological Target Validation: DNA-PKcs: A Target for Cancer Therapy. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Sources

Application

Application Notes and Protocols: Utilizing 5,7-Dimethylquinolin-6-amine in DMSO for In Vitro Cell-Based Assays

Authored by: Senior Application Scientist Introduction 5,7-Dimethylquinolin-6-amine is a quinoline derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities, making them subjects of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

5,7-Dimethylquinolin-6-amine is a quinoline derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities, making them subjects of interest in drug discovery and chemical biology.[1][2] The successful use of such compounds in in vitro cell-based assays is critically dependent on their effective solubilization and delivery to the cellular environment. Due to the often hydrophobic nature of quinoline derivatives, dimethyl sulfoxide (DMSO) is a commonly employed solvent for preparing concentrated stock solutions.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper methods for dissolving, diluting, and applying 5,7-Dimethylquinolin-6-amine in DMSO for use in cell culture. The protocols herein are designed to ensure compound stability, maximize solubility upon dilution into aqueous media, and maintain the integrity of experimental results by minimizing solvent-induced artifacts.

Understanding the Challenge: Solubility of Quinoline Derivatives

Quinoline and its derivatives are often aromatic heterocyclic compounds with a lipophilic nature, which typically leads to poor water solubility.[3][4] While specific solubility data for 5,7-Dimethylquinolin-6-amine in DMSO is not extensively published, related structures are known to be soluble in polar aprotic solvents like DMSO.[6] The primary challenge arises not in dissolving the compound in pure DMSO, but when the concentrated DMSO stock is diluted into the aqueous environment of cell culture media.[7][8] This sudden shift in solvent polarity can cause the compound to precipitate, leading to inaccurate dosing and unreliable experimental outcomes.[3][5][9] This phenomenon is sometimes referred to as "DMSO shock."[5]

Best Practices for Using DMSO in Cell Culture

Dimethyl sulfoxide (DMSO) is a powerful and versatile solvent, but its use in cell-based assays requires careful consideration to avoid cytotoxicity and other confounding effects.[10]

  • Purity and Storage: Always use high-purity, anhydrous, or cell culture-grade DMSO.[11][12] DMSO is hygroscopic and will readily absorb water from the atmosphere, which can affect compound solubility and stability.[13] Store DMSO in tightly sealed, small-volume aliquots to minimize water absorption and contamination.[10]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many sensitive or primary cell lines requiring concentrations of 0.1% or lower.[10][14][15] It is imperative to determine the tolerance of your specific cell line to DMSO.

  • Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the test compound.[3][10] This allows for the differentiation between the effects of the compound and the solvent.

Table 1: Recommended DMSO Concentrations for In Vitro Assays
Application TypeRecommended Final DMSO ConcentrationRationale
General Cell Lines (e.g., HepG2, HeLa)0.1% - 0.5%Most established cell lines tolerate this range with minimal impact on viability.[15]
Primary Cells or Sensitive Cell Lines≤ 0.1%These cells are often more sensitive to solvent toxicity.[15]
High-Throughput Screening (HTS)0.1% - 1%Concentrations may be optimized for specific assays but must be consistent across all plates.[10]
Protocol for Preparation of a Concentrated Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of 5,7-Dimethylquinolin-6-amine in 100% DMSO.

Materials:
  • 5,7-Dimethylquinolin-6-amine (solid)

  • Anhydrous, sterile DMSO[11][12]

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:
  • Weigh the Compound: Accurately weigh the desired amount of 5,7-Dimethylquinolin-6-amine using a calibrated analytical balance in a sterile environment.

  • Add DMSO: Transfer the weighed compound into a sterile amber tube. Add the calculated volume of sterile DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Promote Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[10]

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes.[3][10]

    • Gentle warming in a 37°C water bath can also aid dissolution, but be cautious as heat may degrade some compounds.[3][10]

  • Final Inspection: The final stock solution should be clear and free of any visible precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. Store at -20°C or -80°C to maintain integrity and avoid repeated freeze-thaw cycles.[10][16]

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve inspect 4. Inspect for Clarity dissolve->inspect aliquot 5. Aliquot & Store at -20°C/-80°C inspect->aliquot

Caption: Workflow for preparing a concentrated stock solution.

Protocol for Serial Dilution and Application to Cell Culture

The most critical step to avoid precipitation is to perform serial dilutions in 100% DMSO before the final dilution into the aqueous cell culture medium.[10][14]

Materials:
  • Concentrated stock solution of 5,7-Dimethylquinolin-6-amine in DMSO

  • Anhydrous, sterile DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:
  • Prepare Serial Dilutions in DMSO:

    • Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • Starting with your high-concentration stock, perform serial dilutions using 100% DMSO. For example, to make a 1 mM solution from a 10 mM stock, mix 10 µL of the stock with 90 µL of DMSO.

    • Use a fresh pipette tip for each transfer to ensure accuracy.[10]

  • Final Dilution into Culture Medium:

    • For each final concentration to be tested on cells, add a small volume of the corresponding DMSO dilution to a larger volume of pre-warmed cell culture medium. For a 1:1000 dilution (to achieve a 0.1% final DMSO concentration), add 1 µL of the DMSO dilution to 999 µL of medium.

    • Crucial Step: Add the DMSO stock dropwise into the medium while gently vortexing or swirling the tube.[6] This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Application to Cells: Immediately after preparing the final dilutions, remove the old medium from your cell culture plates and add the medium containing the desired concentration of 5,7-Dimethylquinolin-6-amine.

  • Incubation: Return the plates to the incubator for the desired treatment period.

Diagram 2: Serial Dilution Workflow

G cluster_dilution Serial Dilution & Application stock 10 mM Stock (in 100% DMSO) intermediate1 1 mM Intermediate (in 100% DMSO) stock->intermediate1 1:10 in DMSO intermediate2 100 µM Intermediate (in 100% DMSO) intermediate1->intermediate2 1:10 in DMSO final_dilution Final Dilution in Pre-warmed Media (e.g., 1:1000) intermediate2->final_dilution e.g., 1 µL cell_plate Add to Cells final_dilution->cell_plate

Caption: Recommended workflow for serial dilution in DMSO.

Troubleshooting Common Issues
  • Precipitation in Media: If you still observe precipitation, try lowering the final concentration of the compound.[3] Alternatively, you can test if a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) improves solubility, ensuring your cells can tolerate it.[3] Pre-warming the media is also a helpful step.[9]

  • Compound Instability: Some compounds can be unstable in DMSO over time.[17][18] Preparing fresh stock solutions and minimizing freeze-thaw cycles is the best practice.[10][16]

Conclusion

The successful use of 5,7-Dimethylquinolin-6-amine in in vitro cell assays hinges on meticulous preparation and handling to maintain its solubility and stability. By preparing high-concentration stock solutions in anhydrous DMSO, performing serial dilutions in 100% DMSO, and using proper techniques for the final dilution into aqueous media, researchers can achieve accurate and reproducible results. The inclusion of appropriate vehicle controls is essential for the correct interpretation of experimental data. These protocols provide a robust framework for the effective application of this and other poorly soluble quinoline-based compounds in a cell culture setting.

References
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from ResearchGate. [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from LifeTein. [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from Reddit. [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from ResearchGate. [Link]

  • NextSDS. N6,7-Dimethylquinoline-5,6-diamine — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2022, January 11). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from ResearchGate. [Link]

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from MDPI. [Link]

  • PubMed. (2003, April 15). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from PubMed. [Link]

  • PMC. (2026, March 13). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. Retrieved from PMC. [Link]

  • PMC. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from PMC. [Link]

  • ResearchGate. Emission spectra of solutions of amine 6 in DMSO (1%)/H2O, c = 1 × 10⁻⁵... Retrieved from ResearchGate. [Link]

  • MDPI. (2022, November 1). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Retrieved from MDPI. [Link]

  • PMC. DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from PMC. [Link]

  • China Amines. Dimethyl Sulfoxide (DMSO) – Properties, Applications & Safety. Retrieved from China Amines. [Link]

  • Wikipedia. Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • PMC. (2025, August 22). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Retrieved from PMC. [Link]

  • PubMed. (2012, October 15). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Retrieved from PubMed. [Link]

  • MDPI. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from MDPI. [Link]

Sources

Method

Strategic Utilization of 5,7-Dimethylquinolin-6-amine in Oncology Drug Discovery: Synthesis and Validation Protocols for DNA-PK Inhibitors

Executive Summary In contemporary oncology drug discovery, the rational design of kinase inhibitors relies heavily on privileged molecular scaffolds. 5,7-Dimethylquinolin-6-amine (CAS: 116632-61-2) has emerged as a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary oncology drug discovery, the rational design of kinase inhibitors relies heavily on privileged molecular scaffolds. 5,7-Dimethylquinolin-6-amine (CAS: 116632-61-2) has emerged as a highly versatile precursor for the synthesis of targeted anticancer agents, including tubulin inhibitors and DNA-dependent protein kinase (DNA-PK) selective inhibitors[1][2]. This application note provides a comprehensive, self-validating framework for utilizing this precursor, detailing the structural causality behind its selection, optimized synthetic methodologies, and downstream in vitro validation protocols.

Scientific Rationale: The 5,7-Dimethylquinolin-6-amine Scaffold

The selection of a precursor in medicinal chemistry is never arbitrary. The 5,7-dimethylquinolin-6-amine building block offers a trifecta of structural advantages that directly translate to improved pharmacodynamics and pharmacokinetics:

  • The Quinoline Core (Hinge Binder): The quinoline nitrogen acts as a potent hydrogen-bond acceptor, perfectly suited for anchoring the molecule within the ATP-binding hinge region of target kinases.

  • The 6-Amino Group (Nucleophilic Handle): The primary amine at the C6 position serves as an ideal nucleophile for palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, allowing for rapid diversification of the scaffold[3][4].

  • The 5,7-Dimethyl Substitution (Steric Shielding & Conformational Locking): This is the most critical feature of the precursor. The methyl groups flanking the 6-amino position provide intense steric hindrance. Once a bulky substituent is coupled to the amine, the methyl groups restrict the rotation of the newly formed C-N bond, locking the molecule into a specific dihedral angle. This restricted conformation minimizes the entropic penalty upon target binding, drastically increasing binding affinity. Furthermore, these methyl groups block cytochrome P450-mediated aromatic oxidation at the highly vulnerable C5 and C7 positions, significantly enhancing the metabolic stability of the resulting drug candidate.

G Core 5,7-Dimethylquinolin-6-amine Amino 6-Amino Group (Nucleophilic Handle) Core->Amino Enables Methyls 5,7-Dimethyl Groups (Steric Shielding) Core->Methyls Provides Quinoline Quinoline Scaffold (H-Bond Acceptor) Core->Quinoline Acts as Amide Buchwald-Hartwig Coupling Amino->Amide Conformation Locked Conformation Methyls->Conformation Metabolism Blocks CYP450 Oxidation Methyls->Metabolism KinaseHinge Binds ATP Pocket Quinoline->KinaseHinge

Figure 1: Structural and functional rationale of the 5,7-dimethylquinolin-6-amine scaffold.

Oncology Application: Targeting DNA-PK in the NHEJ Pathway

DNA-dependent protein kinase (DNA-PK) is a serine/threonine kinase and a critical driver of the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing highly toxic DNA double-strand breaks (DSBs)[5][6]. In oncology, hyper-dependence on NHEJ is a clinically actionable vulnerability. By inhibiting DNA-PKcs, cancer cells lose their ability to repair DSBs, heavily sensitizing them to radiotherapy and DNA-damaging chemotherapeutics like doxorubicin[7][8].

Recent patent literature highlights the use of 5,7-dimethylquinolin-6-amine in the synthesis of highly selective DNA-PK inhibitors[2]. The locked conformation provided by the 5,7-dimethyl groups ensures deep, stable insertion into the DNA-PKcs ATP-binding pocket.

G DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 Heterodimer Binding DSB->Ku7080 DNAPKcs DNA-PKcs Recruitment & Activation Ku7080->DNAPKcs Repair NHEJ Repair & Cancer Cell Survival DNAPKcs->Repair Active Kinase (Vehicle) Apoptosis Apoptosis (Cancer Cell Death) DNAPKcs->Apoptosis Inhibited Kinase (Drug Treated) Inhibitor Quinoline-based DNA-PK Inhibitor Inhibitor->DNAPKcs Blocks ATP Pocket

Figure 2: Mechanism of DNA-PKcs inhibition in the NHEJ DNA repair pathway.

Experimental Workflow & Protocols

G Synth Step 1: Synthesis (Buchwald-Hartwig) Purify Step 2: Purification (Prep-HPLC & LC-MS) Synth->Purify Assay Step 3: Kinase Assay (TR-FRET Validation) Purify->Assay Cell Step 4: Cell Viability (Radiosensitization) Assay->Cell

Figure 3: Experimental workflow from Buchwald-Hartwig synthesis to in vitro validation.

Protocol 1: Buchwald-Hartwig Amination of 5,7-Dimethylquinolin-6-amine

Because the 6-amino group is highly sterically hindered by the adjacent methyl groups, standard amide coupling conditions often fail or result in low yields. A Palladium-catalyzed Buchwald-Hartwig cross-coupling is required[9].

Causality in Reagent Selection: We utilize with the bidentate ligand Xantphos . The wide bite angle of Xantphos promotes the critical reductive elimination step, preventing the sterically hindered intermediate from stalling in the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 5,7-dimethylquinolin-6-amine (1.0 eq, 1.0 mmol) and the desired heteroaryl bromide (1.2 eq, 1.2 mmol).

  • Catalyst Loading: Add (0.05 eq, 5 mol%) and Xantphos (0.10 eq, 10 mol%).

  • Base & Solvent: Add anhydrous (2.0 eq, 2.0 mmol) as the base. Suspend the mixture in anhydrous 1,4-dioxane (10 mL) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Reaction: Seal the tube and heat the mixture to 100°C in an oil bath for 16 hours with vigorous stirring.

  • Self-Validating Checkpoint (LC-MS): At 16 hours, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS. Validation criteria: The starting material mass peak ( 173.1) must be <5% relative to the product peak. If unreacted precursor remains, spike the reaction with an additional 2 mol% and stir for 4 more hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via preparative HPLC (C18 column, /MeCN gradient with 0.1% TFA).

Table 1: Optimization of Cross-Coupling Conditions for Sterically Hindered Quinolines

Catalyst SystemLigandBaseSolventTemp (°C)Conversion (%)
(5 mol%)BINAP Toluene90< 10%
(5 mol%)BrettPhos 1,4-Dioxane10045%
(5 mol%) Xantphos 1,4-Dioxane 100 > 95%
Protocol 2: In Vitro DNA-PKcs Kinase Assay (TR-FRET)

To validate the synthesized quinoline derivatives as DNA-PK inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality in Assay Selection: TR-FRET is chosen over standard radiometric assays because the time-resolved europium emission eliminates background autofluorescence—a common issue with highly conjugated quinoline compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM , 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Plating: Serially dilute the synthesized quinoline inhibitor in DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of 2X DNA-PKcs enzyme/DNA complex (purified DNA-PKcs and sheared calf thymus DNA) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the concentration of 10 µM) and a biotinylated p53-derived peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate and stop kinase activity), a Europium-labeled anti-phospho-p53 antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Incubation & Read: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay.

  • Self-Validating Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive control (10 µM NU7441, a known DNA-PK inhibitor) and negative control (DMSO vehicle). Validation criteria: A Z'-factor 0.65 is required to validate the assay run as robust and reliable before calculating values.

Table 2: Representative TR-FRET Kinase Inhibition Data

CompoundTarget (nM)Assay Z'-Factor
NU7441 (Standard Control)DNA-PKcs14.00.78
Precursor (5,7-Dimethylquinolin-6-amine)DNA-PKcs> 10,0000.81
Synthesized Quinoline DerivativeDNA-PKcs8.50.79

References

  • Benchchem. "5,7-Dimethylquinolin-6-amine | Research Chemical". benchchem.com.
  • Google Patents. "CN114195805A - Dna-pk selective inhibitor and preparation method and use thereof". google.com.
  • ScienceOpen. "Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds". scienceopen.com.
  • Bentham Science Publishers. "Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif". benthamdirect.com.
  • PubMed Central. "Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers". nih.gov.
  • PubMed. "Hyper-Dependence on NHEJ Enables Synergy between DNA-PK Inhibitors and Low-Dose Doxorubicin in Leiomyosarcoma". nih.gov.
  • Oncotarget. "Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks". oncotarget.com.
  • MedChemExpress. "DNA-PK | Inhibitors". medchemexpress.com.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Methods of 5,7-Dimethylquinolin-6-amine Derivatives

Introduction: The Strategic Importance of the 5,7-Dimethylquinolin-6-amine Scaffold The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5,7-Dimethylquinolin-6-amine Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, antimalarial, anti-inflammatory, and anti-HIV properties.[3] Specifically, the 5,7-dimethylquinolin-6-amine core represents a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the amino group at the 6-position, flanked by two methyl groups, offers a unique electronic and steric environment, making it a prime candidate for further functionalization to explore structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions have transformed the landscape of drug discovery by enabling the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[4] This guide provides detailed application notes and representative protocols for the functionalization of the 5,7-dimethylquinolin-6-amine scaffold using key palladium-catalyzed cross-coupling methodologies. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Prerequisite: Conversion of 5,7-Dimethylquinolin-6-amine to a Versatile Cross-Coupling Partner

While direct C-N cross-coupling with the amine is possible via the Buchwald-Hartwig amination, a more versatile approach for diversification involves converting the amino group into a halide (e.g., bromo or iodo). This transformation opens the door to a wider range of C-C bond-forming reactions. The Sandmeyer reaction is a classic and reliable method for this conversion.[5][6][7]

The Sandmeyer Reaction: From Amine to Aryl Halide

The Sandmeyer reaction proceeds via the formation of a diazonium salt from the primary aromatic amine, which is then displaced by a halide using a copper(I) salt catalyst.[6][7] The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[6]

Workflow for the Preparation of 6-Bromo-5,7-dimethylquinoline

G cluster_prep Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start 5,7-Dimethylquinolin-6-amine reagents1 NaNO2, HBr(aq) start->reagents1 intermediate1 5,7-Dimethylquinolin-6-diazonium bromide reagents1->intermediate1 reagents2 CuBr intermediate1->reagents2 product 6-Bromo-5,7-dimethylquinoline reagents2->product

Caption: Synthetic pathway from the starting amine to the brominated quinoline.

Protocol 1: Synthesis of 6-Bromo-5,7-dimethylquinoline via Sandmeyer Reaction

  • Materials: 5,7-Dimethylquinolin-6-amine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr, 48% aq.), Copper(I) Bromide (CuBr), Ice, Sodium Hydroxide (NaOH), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Diazotization: In a three-necked flask cooled to 0-5 °C with an ice-salt bath, dissolve 5,7-Dimethylquinolin-6-amine (1.0 equiv) in aqueous HBr. To this stirred solution, add a pre-cooled aqueous solution of NaNO₂ (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at this temperature.

    • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 equiv) in HBr and cool to 0 °C. Slowly add the diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • Workup: After the gas evolution ceases, warm the reaction mixture to room temperature and then heat to 60 °C for 30 minutes. Cool the mixture and neutralize with a cold NaOH solution to a pH of ~8-9.

    • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-bromo-5,7-dimethylquinoline.[8][9]

C-C Bond Forming Reactions: Expanding the Core Scaffold

With the versatile 6-bromo-5,7-dimethylquinoline in hand, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-based substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organohalide.[4] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the low toxicity of the boron-containing byproducts.

Mechanism Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)(R)L2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product reagents1 Ar-X reagents1->oxidative_addition reagents2 R-B(OH)2 + Base reagents2->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-5,7-dimethylquinoline with Phenylboronic Acid

  • Materials: 6-Bromo-5,7-dimethylquinoline, Phenylboronic Acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water, Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add 6-bromo-5,7-dimethylquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[1]

    • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[4]

    • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the flask. Then, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).[1]

    • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[1]

    • Workup and Purification: Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]

Data Summary for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
PdCl₂(dppf)dppfNa₂CO₃DME9080-92
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O9075-90

Yields are representative for halo-N-heterocycles and may vary for the specific substrate.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[11] This reaction is invaluable for introducing alkyne functionalities, which are versatile precursors for further transformations or can be found in various bioactive molecules.

Mechanism Insight: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to the Suzuki coupling. In the copper cycle, copper(I) reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step with the palladium complex.[2] Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[2]

Catalytic Cycles of the Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X L2 pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)-C≡CR' L2 pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 product Ar-C≡CR' pd2_alkyne->product Reductive Elimination cu_halide Cu-X cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide R'C≡CH, Base cu_acetylide->pd2_halide cu_acetylide->cu_halide

Caption: The interconnected palladium and copper cycles in Sonogashira coupling.

Protocol 3: Sonogashira Coupling of 6-Bromo-5,7-dimethylquinoline with Phenylacetylene

  • Materials: 6-Bromo-5,7-dimethylquinoline, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI), Triethylamine (TEA), Anhydrous DMF.

  • Procedure:

    • Reaction Setup: To a Schlenk flask, add 6-bromo-5,7-dimethylquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[12]

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Solvent, Base, and Alkyne Addition: Add anhydrous DMF, TEA (2.0 equiv), and phenylacetylene (1.2 equiv) via syringe.

    • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

    • Workup and Purification: Remove the solvent under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

Data Summary for Sonogashira Coupling

CatalystCo-catalystBaseSolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuITEADMF25-6080-95
Pd(PPh₃)₄CuIPiperidineToluene8075-90
Pd(OAc)₂/dppfNone (Cu-free)Cs₂CO₃Dioxane10070-85

Yields are representative for halo-N-heterocycles and may vary for the specific substrate.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide.[5] It is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents.[13] These reagents are less basic than their Grignard or organolithium counterparts, allowing for the presence of sensitive functional groups.

Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step where the organic group is transferred from zinc to the palladium center.[5] Organozinc reagents can be prepared from the corresponding organohalides or purchased commercially.

Protocol 4: Negishi Coupling of 6-Bromo-5,7-dimethylquinoline with Phenylzinc Chloride

  • Materials: 6-Bromo-5,7-dimethylquinoline, Phenylzinc Chloride solution (in THF), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Anhydrous THF.

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and 6-bromo-5,7-dimethylquinoline (1.0 equiv) dissolved in anhydrous THF.

    • Reagent Addition: Slowly add the solution of phenylzinc chloride (1.5 equiv) to the reaction mixture at room temperature.

    • Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).

    • Workup and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

C-N Bond Forming Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[14] This reaction is highly versatile and can be used in two ways with the 5,7-dimethylquinoline scaffold:

  • Coupling of 6-bromo-5,7-dimethylquinoline with various amines.

  • Coupling of 5,7-dimethylquinolin-6-amine with various aryl halides.

Mechanism Insight: The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the arylamine product and regenerates the Pd(0) catalyst.[15] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[14]

Catalytic Cycle of the Buchwald-Hartwig Amination

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_amido Ar-Pd(II)(NR'R'')L2 amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product reagents1 Ar-X reagents1->oxidative_addition reagents2 HNR'R'' + Base reagents2->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 5: Buchwald-Hartwig Amination of 6-Bromo-5,7-dimethylquinoline with Morpholine

  • Materials: 6-Bromo-5,7-dimethylquinoline, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Procedure:

    • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and NaOtBu (1.4 equiv) to a Schlenk tube.

    • Reagent Addition: Add anhydrous toluene, followed by 6-bromo-5,7-dimethylquinoline (1.0 equiv) and morpholine (1.2 equiv).

    • Reaction: Seal the tube and heat the mixture at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).

    • Workup and Purification: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Summary for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene10085-98
Pd(OAc)₂BINAPCs₂CO₃Dioxane11080-95
Pd(OAc)₂BrettPhosLiHMDSTHF8075-90 (for primary amines)

Yields are representative and highly dependent on the specific amine and aryl halide coupling partners.

Conclusion

The 5,7-dimethylquinolin-6-amine scaffold provides a rich platform for the development of novel chemical entities. By first converting the amine to a halide via the Sandmeyer reaction, a wide array of powerful palladium-catalyzed C-C bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Negishi couplings, become readily accessible. Furthermore, the Buchwald-Hartwig amination allows for direct C-N bond formation, either by functionalizing the 6-halo derivative or by using the parent amine itself as a nucleophile. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the strategic diversification of this important heterocyclic core in the pursuit of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors. PubMed Central.
  • American Chemical Society. (2010). A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. The Journal of Organic Chemistry.
  • American Chemical Society. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
  • YouTube. (2024, January 11). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs).
  • Wikipedia. (n.d.). Negishi coupling.
  • Wikipedia. (2020, September 24). Sandmeyer reaction.
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • MDPI. (2017, December 22).
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • MDPI. (2023, April 20).
  • American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • American Chemical Society. (2022, October 19). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis. BenchChem.
  • National Center for Biotechnology Information. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PubMed Central.
  • Li, X. (n.d.).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • National Science Foundation. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Organic Reactions. (n.d.). The Negishi Cross-Coupling Reaction.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • WordPress.com. (n.d.).
  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure | PDF.
  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure.
  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • YouTube. (2020, February 14). Negishi cross-coupling reaction.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
  • BenchChem. (2025).
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction | OrganicChemGuide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
  • National Center for Biotechnology Information. (2024, February 16).
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2020, April 20).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • SynArchive. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yields when synthesizing 5,7-Dimethylquinolin-6-amine

Welcome to the technical support center for the synthesis of 5,7-Dimethylquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,7-Dimethylquinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles.

Overall Synthetic Strategy

The most practical and common synthetic route to 5,7-Dimethylquinolin-6-amine is a three-step process. This strategy involves first constructing the core heterocyclic structure, followed by regioselective nitration, and concluding with the reduction of the nitro group to the target amine.

G A 3,5-Dimethylaniline + Glycerol B 5,7-Dimethylquinoline A->B C 5,7-Dimethylquinoline D 5,7-Dimethyl-6-nitroquinoline C->D Electrophilic Aromatic Substitution (HNO₃, H₂SO₄) E 5,7-Dimethyl-6-nitroquinoline F 5,7-Dimethylquinolin-6-amine E->F Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall three-step workflow for the synthesis of 5,7-Dimethylquinolin-6-amine.

Part 1: Synthesis of 5,7-Dimethylquinoline (Skraup Synthesis)

The initial step involves the construction of the dimethylated quinoline core via the Skraup synthesis. This reaction is a classic method that involves heating an aniline derivative with sulfuric acid, glycerol, and an oxidizing agent.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Skraup synthesis the recommended method for creating the 5,7-dimethylquinoline backbone?

A1: The Skraup synthesis is a robust, one-pot reaction that directly constructs the quinoline ring system from readily available starting materials: 3,5-dimethylaniline and glycerol. The substitution pattern of the aniline directly translates to the final quinoline product, making it an efficient choice for this specific isomer. Alternative methods like the Friedländer or Combes syntheses would require more complex starting materials.[2][3]

Q2: My Skraup reaction is extremely vigorous and difficult to control. What causes this and how can I mitigate it?

A2: The Skraup reaction is notoriously exothermic.[3] The primary cause is the initial dehydration of glycerol to acrolein by concentrated sulfuric acid, which is a highly energetic process.[4] This is often followed by a rapid, uncontrolled polymerization and condensation. To moderate the reaction, it is standard practice to add a catalytic amount of ferrous sulfate (FeSO₄).[1] The iron(II) ions help to ensure a smoother, more controlled reaction rate. Additionally, ensuring slow, portion-wise addition of reagents and maintaining external cooling can prevent the reaction from "running away."

Troubleshooting Guide: Low Yield in Skraup Synthesis

Problem: My yield of 5,7-dimethylquinoline is consistently low.

G Start Low Yield of 5,7-Dimethylquinoline Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions (Polymerization) Start->Cause2 Cause3 Poor Product Isolation Start->Cause3 Solution1a Increase Reaction Time or Temperature Cause1->Solution1a Solution1b Ensure Sufficient Acid Catalyst Cause1->Solution1b Solution2a Add FeSO₄ to Moderate Reaction Cause2->Solution2a Solution2b Control Reagent Addition Rate Cause2->Solution2b Solution3a Optimize Basification during Workup Cause3->Solution3a Solution3b Use Continuous Liquid-Liquid Extraction Cause3->Solution3b

Caption: Troubleshooting logic for low yields in the Skraup synthesis step.

Potential Cause Underlying Reason Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient time or thermal energy. The high viscosity of the mixture can also lead to poor mixing and incomplete conversion.1. Reaction Conditions: Gradually increase the reflux temperature and extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC). 2. Catalyst: Ensure the sulfuric acid is concentrated and used in sufficient quantity to act as both a catalyst and a solvent.
Side Reactions The highly reactive acrolein intermediate can readily polymerize, especially at high temperatures, forming tarry byproducts instead of reacting with the aniline.1. Moderation: Add ferrous sulfate (FeSO₄) to control the exothermic nature of the reaction.[1] 2. Oxidizing Agent: Use nitrobenzene not only as the oxidant but also as a solvent to maintain a more homogeneous and controlled reaction environment.
Product Loss During Workup The quinoline product is basic and will be protonated in the acidic reaction mixture. Improper neutralization during workup can lead to the product remaining dissolved in the aqueous phase. Emulsion formation during extraction is also common.1. Neutralization: After quenching the reaction on ice, carefully basify the solution with a concentrated base (e.g., NaOH) to a high pH (>10) to ensure the quinoline is deprotonated and precipitates or can be extracted. 2. Extraction: Use a robust organic solvent for extraction. If emulsions form, adding a saturated brine solution can help break them.

Part 2: Regioselective Nitration of 5,7-Dimethylquinoline

This step introduces a nitro group at the 6-position of the quinoline ring, which will subsequently be reduced to the target amine.

Frequently Asked Questions (FAQs)

Q1: How can we be sure that nitration occurs at the 6-position?

A1: In standard electrophilic nitration of quinoline (using HNO₃/H₂SO₄), the pyridine ring is deactivated due to protonation of the nitrogen atom, directing substitution to the benzene ring.[5] The preferred positions are C5 and C8.[6] However, in 5,7-dimethylquinoline, these positions are blocked by the methyl groups. The methyl groups are ortho, para-directing activators. Therefore, the only available and activated position on the benzene ring is C6 (ortho to the C5-methyl and para to the C7-methyl), leading to highly regioselective nitration at this position.

Q2: What are the critical safety precautions for this nitration reaction?

A2: Nitration reactions are potentially hazardous. The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent. It must be prepared and handled with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The reaction is exothermic and must be performed at low temperatures (e.g., 0-5 °C) with slow, dropwise addition of the nitrating agent to prevent runaway reactions and over-nitration.[7]

Troubleshooting Guide: Nitration Issues

Problem: I am getting a low yield of the desired 6-nitro product or observing significant byproduct formation.

Potential Cause Underlying Reason Recommended Solution
Low to No Product Formation The nitrating agent may be inactive, or the reaction temperature could be too low, preventing the reaction from proceeding.1. Reagents: Always use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture.[7] 2. Temperature: While low temperature is crucial for control, if no reaction occurs, allow the mixture to slowly warm to room temperature after the addition is complete. Monitor closely by TLC.
Formation of Multiple Products Although highly selective, harsh conditions can lead to side reactions. Oxidation of the methyl groups or the formation of other byproducts can occur at elevated temperatures.1. Temperature Control: Strictly maintain the reaction temperature between 0 and 5 °C during the addition of the nitrating agent. Use an ice/salt bath for efficient cooling.[7] 2. Stoichiometry: Use a precise stoichiometry of the nitrating agent (typically 1.0-1.1 equivalents) to avoid over-nitration or side reactions.
Difficulty in Product Isolation The nitro-product may be soluble in the acidic workup solution. The product might also "oil out" instead of precipitating cleanly.1. Quenching & Neutralization: Pour the reaction mixture slowly onto a large amount of crushed ice. Carefully neutralize the resulting solution with a base like sodium carbonate or ammonium hydroxide until the product precipitates.[5] 2. Purification: If the product is oily or impure, collect the crude material and purify it by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Part 3: Reduction of 5,7-Dimethyl-6-nitroquinoline

The final step is the reduction of the nitro group to the desired 6-amino functionality. Several methods are effective for this transformation.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for converting the nitro group to an amine?

A1: The choice of reducing agent depends on available equipment, scale, and the presence of other functional groups.

  • Catalytic Hydrogenation (Pd/C, H₂): This is often the cleanest method, yielding the amine and water as the only byproducts. It is highly efficient but requires specialized hydrogenation equipment.[8]

  • Metal/Acid Reduction (SnCl₂/HCl or Fe/HCl): These are classic, robust methods that are highly effective for nitro group reduction.[9] Fe/HCl is often preferred as it is cheaper and produces iron oxides that are easier to handle during workup than tin salts.[9]

  • Sodium Dithionite (Na₂S₂O₄): This is another effective reagent, particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[8]

Q2: Can the quinoline ring be accidentally reduced during this step?

A2: Yes, this is a potential side reaction, particularly with catalytic hydrogenation under harsh conditions (high pressure or temperature).[9] This over-reduction would lead to the formation of 5,7-dimethyl-1,2,3,4-tetrahydroquinolin-6-amine. To avoid this, use standard conditions (e.g., 1-4 atm H₂) and monitor the reaction carefully by TLC to stop it once the starting material is consumed.[8] Metal/acid reductions like Fe/HCl are generally more selective for the nitro group and less likely to reduce the quinoline ring.[9]

Troubleshooting Guide: Reduction Reactions

Problem: The reduction of my nitro-compound is incomplete or produces significant impurities.

G cluster_0 Incomplete Reaction cluster_1 Side Product Formation Start Poor Reduction Yield or Purity Cause1 Inactive Catalyst (Pd/C) Start->Cause1 Cause2 Insufficient Reducing Agent Start->Cause2 Cause3 Over-reduction of Quinoline Ring Start->Cause3 Cause4 Formation of Dimeric Intermediates (Azo/Azoxy) Start->Cause4 Solution1 Use Fresh Catalyst; Ensure Proper H₂ Purge Cause1->Solution1 Solution2 Increase Stoichiometry of Reducing Agent (Fe, SnCl₂) Cause2->Solution2 Solution3 Use Milder Conditions (Lower H₂ Pressure); Switch to Chemical Reduction (Fe/HCl) Cause3->Solution3 Solution4 Ensure Sufficient Reducing Agent; Control pH and Temperature Cause4->Solution4

Caption: Troubleshooting common issues in the nitro group reduction step.

Potential Cause Underlying Reason Recommended Solution
Incomplete Reaction For catalytic hydrogenation, the Pd/C catalyst may be old or poisoned. For chemical reductions, an insufficient amount of the reducing agent was used.1. Catalytic Hydrogenation: Use fresh, high-quality 10% Pd/C catalyst. Ensure the system is properly purged with hydrogen to remove all air.[8] 2. Chemical Reduction: Increase the molar equivalents of the reducing agent (e.g., 3-5 equivalents of Fe powder) and monitor the reaction by TLC until the starting material disappears.[9]
Over-reduction Catalytic hydrogenation, especially at high pressures or temperatures, can reduce the aromatic quinoline ring in addition to the nitro group.1. Milder Conditions: Perform the hydrogenation at or slightly above atmospheric pressure using a hydrogen balloon.[8] 2. Selective Reagents: Switch to a more selective chemical reducing agent like Fe/HCl, which is known for its high selectivity for nitro groups.[9]
Formation of Intermediates Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamino compounds, which can then condense to form dimeric impurities (azoxy, azo).[9]1. Ensure Full Reduction: Use a sufficient excess of the reducing agent and allow the reaction to proceed to completion. 2. Control Conditions: Adjusting the pH and temperature can often minimize the formation of these dimeric byproducts.[9]
Difficult Purification The final amine product can be challenging to purify from inorganic salts (from Fe/HCl or SnCl₂ reductions) or may be prone to air oxidation.1. Workup: After a metal/acid reduction, filter the reaction mixture through a pad of celite to remove metal salts.[9] Basify the filtrate and extract the product. 2. Handling: The resulting amine may be sensitive to air and light. It is best to handle it under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place. Purification is typically achieved by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethyl-6-nitroquinoline
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,7-dimethylquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid, keeping the mixture cooled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of 5,7-dimethylquinoline, ensuring the reaction temperature is maintained between 0 and 5 °C.

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Isolation & Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Reduction of 5,7-Dimethyl-6-nitroquinoline via Catalytic Hydrogenation
  • Setup: In a suitable hydrogenation vessel, dissolve 5,7-dimethyl-6-nitroquinoline (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Reaction: Pressurize the vessel with hydrogen gas (1-4 atm) or maintain a hydrogen atmosphere with a balloon. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until all the starting material is consumed (typically 2-12 hours).

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5,7-Dimethylquinolin-6-amine. Further purification can be achieved via column chromatography if necessary.

References
  • Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]

  • Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. [Link]

  • Gates, K. S., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology. [Link]

  • ResearchGate. (2025). THE NITRATION OF SOME QUINOLINE DERIVATIVES. [Link]

  • StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?[Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. [Link]

  • Rajendran, S., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Utermohlen, W. P., & Hamilton, C. S. (1943). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 65(4), 633-635. [Link]

  • ChemSynthesis. (2025). 5,7-dimethyl-2,4-quinolinediol. [Link]

  • Reddy, M. S., et al. (2007). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 12(5), 1032-1041. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • LookChem. (n.d.). Quinoline, 5,7-dimethyl-. [Link]

  • Royal Society of Chemistry. (n.d.). A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines. [Link]

  • Defense Technical Information Center. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. [Link]

  • MDPI. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]

  • Chemistry Stack Exchange. (2020). Reduction of Organic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. [Link]

Sources

Optimization

Troubleshooting 5,7-Dimethylquinolin-6-amine degradation during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues due to the silent degradation of their chemical probes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues due to the silent degradation of their chemical probes. 5,7-Dimethylquinolin-6-amine is a highly specialized aromatic amine that requires rigorous handling.

While the quinoline core provides structural rigidity, the 6-amino group—flanked by two electron-donating methyl groups at the 5- and 7-positions—creates an exceptionally electron-rich center. This specific stereoelectronic arrangement significantly lowers the oxidation potential of the molecule, rendering it highly susceptible to oxidative and photochemical degradation during long-term storage.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: The Causality of Degradation (Mechanistic Insights)

To effectively troubleshoot degradation, we must first understand the underlying chemistry. 5,7-Dimethylquinolin-6-amine does not simply "go bad"; it undergoes specific, predictable chemical transformations driven by its environment:

  • Radical Cation Formation: The primary degradation pathway for aminoquinolines is single-electron oxidation. The electron-rich nature of the 6-amino group facilitates the loss of an electron to ambient oxygen or trace oxidants, forming a highly reactive radical cation intermediate ([6-QNH2]•+)[1].

  • Oxidative Dimerization: Once the radical cation is formed, it can undergo deprotonation and subsequent coupling with another molecule. This dimerization leads to the formation of azo (–N=N–) or hydrazo by-products[2][3]. These dimers are characterized by extended conjugation, which is why degraded batches often exhibit severe discoloration[4].

  • Photodegradation: Exposure to ambient laboratory light (especially UV wavelengths) can photo-excite the quinoline ring, accelerating the generation of reactive oxygen species (ROS) that directly attack the amine group[4][5].

  • Metal-Catalyzed Oxidation: Trace transition metals present in lower-grade solvents or glassware can form dioxygen complexes that act as potent oxidants, catalyzing the dehydrogenation of the amine[6]. In complex environments, this can even lead to unpredictable oligomeric or polymeric by-products[7].

DegradationPathway Stable 5,7-Dimethylquinolin-6-amine (Intact & Active) Oxidation Single-Electron Oxidation (O2, Trace Metals) Stable->Oxidation Ambient Air / Moisture Photo Photochemical Excitation (UV/Vis Light) Stable->Photo Light Exposure Radical Radical Cation Intermediate [6-QNH2]•+ Oxidation->Radical Photo->Radical Dimer Azo/Hydrazo Dimers (Oligomerization) Radical->Dimer Radical Coupling NOxide N-Oxides / Quinone Imines (Loss of Function) Radical->NOxide Reaction with ROS

Mechanistic pathway of 5,7-Dimethylquinolin-6-amine oxidative and photochemical degradation.

Section 2: Troubleshooting Guide & FAQs

Q: My solid 5,7-Dimethylquinolin-6-amine powder has changed from off-white to a dark brownish-purple. Is it still usable? A: No. A significant color change indicates advanced oxidative dimerization or polymerization[4][7]. The dark color is characteristic of the extended pi-conjugation found in azo by-products[3]. Using this batch will introduce unknown variables and potential toxicities into your assay. Discard the material and procure a fresh batch.

Q: I prepared a 10 mM stock solution in DMSO and stored it at -20°C. After a month, my cellular assays show reduced efficacy. Why? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric oxygen and moisture into the solution, accelerating degradation. Furthermore, -20°C is insufficient to halt the oxidative kinetics of electron-rich aminoquinolines. Stock solutions must be aliquoted into single-use vials and stored at -80°C[4].

Q: Can I store 5,7-Dimethylquinolin-6-amine in aqueous buffers for my experiments? A: Prolonged storage in aqueous buffers is highly discouraged. The compound is sparingly soluble and prone to rapid degradation in aqueous environments[4]. Always prepare aqueous dilutions immediately before the experiment and discard any unused portion.

Section 3: Quantitative Data & Diagnostic Metrics

To aid in rapid troubleshooting, compare your storage parameters and observational symptoms against the standardized metrics below.

Table 1: Storage Conditions vs. Expected Shelf Life

Storage StateEnvironmental ConditionsExpected Stability/Shelf Life
Solid Powder Sealed, Argon purged, -20°C, DarkUp to 12 months
Solid Powder Opened, Room Temperature, Light< 1 week
DMSO Stock Single-use aliquot, -80°C, DarkUp to 6 months[4]
DMSO Stock Repeated freeze-thaw, -20°C, Ambient< 2 weeks
Aqueous Buffer Working concentration, Room TemperatureUse within 4 hours[4]

Table 2: Diagnostic Matrix for Degradation Symptoms

Physical SymptomAnalytical Confirmation (LC-MS)Primary Chemical CauseRecommended Action
Color shift to Brown/PurpleMass shift (Dimerization, ~2x MW)Oxidative dimerization to azo compoundsDiscard batch immediately
Loss of assay efficacyAppearance of M+16 peaksSingle-electron oxidation (N-Oxide formation)Discard aliquot, audit Argon seal
Precipitation in bufferBroad polymeric peaksAqueous instability / oligomerizationPrepare fresh in degassed DMSO

Section 4: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your experimental data, you must implement a self-validating system . This means building quality control checks directly into your handling protocols so that degradation is caught before it compromises an experiment.

Protocol: Preparation, Storage, and Validation of Stock Solutions

  • Solvent Preparation: Use only anhydrous, HPLC-grade DMSO. Degas the DMSO by sparging with inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen.

  • Weighing & Dissolution: In a chemical fume hood under low-light conditions, weigh the 5,7-Dimethylquinolin-6-amine powder. Dissolve in the degassed DMSO to your desired stock concentration (e.g., 10 mM)[4].

  • Aliquoting: Immediately divide the stock solution into single-use amber glass vials. Amber glass is critical to block UV/Vis wavelengths and prevent photodegradation[4][5].

  • Inert Atmosphere Sealing: Overlay the headspace of each vial with a gentle stream of Argon gas to displace ambient air before sealing tightly.

  • Storage: Transfer the sealed aliquots to a -80°C freezer. This extreme temperature prevents thermal degradation and effectively halts oxidative kinetics[4].

  • Validation (The Self-Validating Step): Before utilizing a stored aliquot for critical assays, thaw it on ice in the dark. Perform a rapid visual check (ensure no color shift) and run a quick LC-MS or HPLC trace against a known standard to verify >95% purity. If a new peak appears (especially M+16 or a dimer mass), discard the aliquot.

StorageWorkflow Prep 1. Prepare Stock in Anhydrous, Degassed DMSO Aliquot 2. Aliquot into Single-Use Amber Glass Vials Prep->Aliquot Purge 3. Overlay with Argon/N2 Before Sealing Aliquot->Purge Store 4. Store at -80°C (Avoid Freeze-Thaw) Purge->Store Thaw 5. Thaw on Ice Protected from Light Store->Thaw Verify 6. Visual & LC-MS Check (Self-Validating System) Thaw->Verify

Step-by-step workflow for the preparation, storage, and validation of aminoquinoline stocks.

References

  • 2-Aminoquinoline stability and proper storage conditions - Benchchem.
  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines - RSC Publishing.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - NIH.
  • Preventing degradation of 3-Aminoquinoline during ... - Benchchem.
  • Oxidative degradation mechanisms for amines in flue gas capture - ResearchGate.
  • The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 5,7-Dimethylquinolin-6-amine and its Impurities

Welcome to the technical support center for the analysis of 5,7-Dimethylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5,7-Dimethylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the HPLC separation of this compound and its potential impurities. The following information is based on established chromatographic principles and practical experience in the field.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the HPLC analysis of 5,7-Dimethylquinolin-6-amine. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the 5,7-Dimethylquinolin-6-amine Peak

Poor peak shape is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The basic amine group of 5,7-Dimethylquinolin-6-amine can interact with acidic silanol groups on the surface of traditional silica-based C18 columns, leading to peak tailing.[1]

    • Solution 1: pH Adjustment of the Mobile Phase: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. For basic compounds like amines, a higher pH (around 10) can convert them to their neutral, uncharged form, which often results in improved peak shape and increased retention.[1][2] However, ensure your column is stable at high pH.

    • Solution 2: Use of an End-Capped Column: Modern, high-purity silica columns with exhaustive end-capping are designed to minimize accessible silanol groups, which can significantly improve the peak shape for basic compounds.[3]

    • Solution 3: Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.

  • Analyte Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Inappropriate Mobile Phase Composition: The solubility of the analyte in the mobile phase can affect peak shape.

    • Solution: Ensure that the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

Issue 2: Inadequate Resolution Between 5,7-Dimethylquinolin-6-amine and its Impurities

Achieving baseline separation between the main peak and closely eluting impurities is critical for accurate quantification.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Strength: The organic solvent percentage in the mobile phase directly influences retention and selectivity.

    • Solution 1: Isocratic Elution Adjustment: If using an isocratic method, systematically decrease the percentage of the organic solvent to increase retention and potentially improve resolution.

    • Solution 2: Gradient Elution Optimization: For complex samples with multiple impurities, a gradient elution is often more effective.[4] Start with a shallow gradient and then adjust the slope to improve the separation of critical pairs. A typical starting gradient for quinoline derivatives could be 20-80% of the organic phase over 20 minutes.[5]

  • Incorrect Column Chemistry: Not all C18 columns are the same. The choice of stationary phase can have a significant impact on selectivity.

    • Solution 1: Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds like quinolines due to pi-pi interactions.

    • Solution 2: Polar-Embedded Columns: These columns are designed to work well with highly aqueous mobile phases and can provide different selectivity for polar analytes.[3]

  • Temperature Effects: Column temperature can influence viscosity and mass transfer, thereby affecting resolution.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing diffusion rates. However, be mindful of the thermal stability of your analyte.

Issue 3: Ghost Peaks or Extraneous Peaks in the Chromatogram

The appearance of unexpected peaks can be due to contamination in the HPLC system or the sample.

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or buffers can appear as ghost peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[6] Filter all aqueous buffers before use.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol and, if necessary, inject a blank solvent after a high-concentration sample to ensure the system is clean.

  • Sample Degradation: The analyte may be degrading in the sample vial or on the column.

    • Solution: Investigate the stability of 5,7-Dimethylquinolin-6-amine under the analytical conditions. This can be done by performing forced degradation studies (e.g., acid, base, peroxide, heat, light) to identify potential degradation products.[6][7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC analysis of 5,7-Dimethylquinolin-6-amine.

Q1: What are the recommended starting conditions for HPLC method development for 5,7-Dimethylquinolin-6-amine?

A1: A good starting point for method development would be a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase.[5][8] A gradient elution from a low to a high percentage of organic solvent is recommended to elute a wide range of potential impurities.[4] For example, a linear gradient of 20% to 80% acetonitrile in water (with a suitable buffer) over 20 minutes at a flow rate of 1.0 mL/min can be a good initial run.[5] UV detection at a wavelength where the quinoline ring has strong absorbance (e.g., around 254 nm) is a common choice.[7]

Q2: What are the likely impurities of 5,7-Dimethylquinolin-6-amine?

A2: Impurities can originate from the synthesis process or degradation. Common synthesis methods for quinolines, like the Skraup or Doebner-von Miller reactions, can lead to various byproducts.[9][10] Potential impurities could include:

  • Isomers: Positional isomers of the methyl or amine groups.

  • Starting Materials and Intermediates: Unreacted precursors from the synthesis.

  • Oxidation Products: The amine group can be susceptible to oxidation.

  • Polymeric Materials: Tarry byproducts are common in some quinoline syntheses.[9]

  • Saturated or Partially Saturated Derivatives: These can form as minor byproducts during certain synthesis routes.[9]

Q3: How can I ensure the reproducibility of my HPLC results?

A3: Reproducibility is key to a reliable analytical method. Here are some best practices:

  • Mobile Phase Preparation: Always prepare mobile phases fresh daily and degas them thoroughly. If using a buffer, ensure the pH is consistent between batches.

  • Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before starting a sequence of injections.

  • System Suitability Tests: Before running samples, inject a standard solution to verify that the system is performing correctly. Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.

  • Temperature Control: Use a column oven to maintain a consistent column temperature.

Q4: What should I do if my compound is very polar and has poor retention on a C18 column?

A4: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[11][12] Here are some strategies to improve retention:

  • Highly Aqueous Mobile Phases: Use a mobile phase with a very high percentage of water. However, be aware that some traditional C18 columns can undergo "phase collapse" in highly aqueous conditions, leading to a loss of retention.[13] Using an "aqueous stable" C18 or a polar-embedded column can mitigate this issue.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds.[12]

  • Ion-Pairing Chromatography: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.[8][12]

Section 3: Experimental Protocols & Data Presentation

Protocol 1: General Purpose HPLC Method for 5,7-Dimethylquinolin-6-amine and Impurities

This protocol provides a starting point for method development. Optimization will likely be required for your specific application.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Filter both mobile phases through a 0.45 µm filter.

3. Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Gradient ProgramSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. Sample Preparation:

  • Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Diagrams

Troubleshooting_Workflow Problem Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Analyte Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase Problem->Cause3 Solution1a Adjust Mobile Phase pH Cause1->Solution1a Solution1b Use End-Capped Column Cause1->Solution1b Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Use Weaker Injection Solvent Cause3->Solution3

Caption: Troubleshooting workflow for poor peak shape.

Resolution_Optimization Problem Inadequate Resolution Approach1 Mobile Phase Optimization Problem->Approach1 Approach2 Column Selection Problem->Approach2 Approach3 Temperature Adjustment Problem->Approach3 Action1a Adjust Isocratic % Organic Approach1->Action1a Action1b Optimize Gradient Slope Approach1->Action1b Action2a Try Phenyl-Hexyl Column Approach2->Action2a Action2b Try Polar-Embedded Column Approach2->Action2b Action3 Increase Column Temperature Approach3->Action3

Caption: Strategies for improving resolution.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]

  • Quinoline Impurity 1 | CAS No: 83-08-9. Cleanchem. Available from: [Link]

  • quinoline and its Impurities. Pharmaffiliates. Available from: [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available from: [Link]

  • Purification of Quinoline. LookChem. Available from: [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. Available from: [Link]

  • HPLC Troubleshooting. Waters Corporation. Available from: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Indian Journal of Natural Sciences. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Available from: [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. PMC. Available from: [Link]

  • Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed. Available from: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available from: [Link]

  • Current Perspectives on Pyrroloiminoquinones: Distribution, Biosynthesis and Drug Discovery Potential. MDPI. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available from: [Link]

  • Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine. PubMed. Available from: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Enigmatic Core: A Comparative Guide to the Structure-Activity Relationship of 5,7-Dimethylquinolin-6-amine Analogs

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Within this privileged class of heterocycles, the 5,7-dimethylquinolin-6-amine core represents a promising, yet relatively underexplored, template for the design of novel targeted therapies. The strategic placement of the amino group at the C-6 position, flanked by two methyl groups at C-5 and C-7, offers a unique steric and electronic environment that can be exploited for achieving high potency and selectivity against various biological targets.

This guide provides a comprehensive analysis of the inferred structure-activity relationships (SAR) of 5,7-dimethylquinolin-6-amine analogs. While direct comparative studies on a comprehensive series of these specific analogs are limited in the public domain, by synthesizing data from structurally related 6-aminoquinolines and other substituted quinoline derivatives, we can delineate key principles to guide future drug discovery efforts in this area. We will explore the putative impact of structural modifications on biological activity, detail relevant experimental protocols for their evaluation, and visualize the intricate relationships that govern their mechanism of action.

Deconstructing the Core: An Inferred Structure-Activity Relationship Analysis

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring and its appended functionalities.[2] For the 5,7-dimethylquinolin-6-amine scaffold, we can infer the following SAR principles based on extensive research on related quinoline analogs.

The Criticality of the C-6 Amino Group

The 6-amino group serves as a crucial anchor for derivatization, providing a vector to explore interactions with specific pockets of target proteins. Modifications at this position are likely to have a profound impact on biological activity.

  • N-Alkylation and N-Arylation: Substitution on the 6-amino group can modulate the compound's lipophilicity, basicity, and steric profile. In other 6-aminoquinolone series, such modifications have been shown to be critical for anti-HIV activity.[3] It is plausible that introducing small alkyl or aryl groups could enhance binding affinity to target enzymes, such as protein kinases, by accessing hydrophobic pockets near the ATP-binding site.

  • Amide and Urea Formation: Converting the 6-amino group into an amide or urea linkage introduces hydrogen bond donor and acceptor capabilities, which can lead to more specific and robust interactions with the target protein. Studies on quinoxaline-6-amine analogs have demonstrated that the nature of the substituent on the urea nitrogen can significantly influence antiproliferative activity.[2]

Modulating Activity Through Ring Substitutions

While the 5,7-dimethyl substitution pattern is the defining feature of this scaffold, further modifications on the quinoline ring, particularly at the C-2, C-4, and C-8 positions, could fine-tune the pharmacological profile.

  • Substituents at C-2 and C-4: The introduction of various groups at the C-2 and C-4 positions of the quinoline ring has been a successful strategy in the development of kinase inhibitors. For instance, in a series of 5,6,7-trimethoxy-N-phenylquinolin-4-amine derivatives, the nature of the N-phenyl substituent significantly influenced their cytotoxic activity.[2] It is conceivable that similar substitutions on the 5,7-dimethylquinolin-6-amine core could lead to potent and selective inhibitors of various kinases implicated in cancer.

  • The Influence of the C-5 and C-7 Methyl Groups: The existing methyl groups at the C-5 and C-7 positions contribute to the lipophilicity of the core structure and may engage in favorable van der Waals interactions within a protein's binding site. Furthermore, their steric bulk can influence the preferred conformation of substituents at the C-6 amino group, thereby impacting target engagement.

Potential Biological Targets and Therapeutic Avenues

Based on the known biological activities of structurally related quinoline derivatives, 5,7-dimethylquinolin-6-amine analogs are likely to exhibit activity against a range of therapeutic targets, with a particular promise in oncology.

  • Protein Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[4] Many quinoline-based compounds target the ATP-binding site of kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs. The 5,7-dimethylquinolin-6-amine core could serve as a novel template for the design of selective kinase inhibitors.

  • DNA Topoisomerase Inhibition: Certain quinoline derivatives exert their anticancer effects by inhibiting DNA topoisomerases, enzymes crucial for DNA replication and repair.[5] The planar nature of the quinoline ring system is well-suited for intercalation into DNA, a common mechanism for topoisomerase poisons.

  • Antiproliferative and Apoptosis-Inducing Activity: By targeting key cellular pathways, these analogs are expected to exhibit antiproliferative effects against a panel of cancer cell lines. Potent compounds would likely induce cell cycle arrest and apoptosis, which can be confirmed through various cellular assays.[2]

A Framework for Evaluation: Experimental Protocols

To systematically explore the SAR of 5,7-dimethylquinolin-6-amine analogs and validate their therapeutic potential, a series of well-defined experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific protein kinase by 50% (IC50).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well plates

  • Test compounds (dissolved in DMSO)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a multi-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Transfer a portion of the reaction mixture onto a phosphocellulose membrane or filter plate to capture the phosphorylated substrate.

  • Wash the membrane/plate to remove unincorporated ATP.

  • Quantify the amount of incorporated phosphate using a scintillation counter or measure the fluorescence signal.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizing the SAR Landscape and Biological Context

Graphical representations are invaluable for conceptualizing complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start 5,7-Dimethylquinolin-6-amine Core synthesis Analog Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Kinase Assays characterization->in_vitro Test Compounds cell_based Cell-Based Assays (e.g., MTT) in_vitro->cell_based sar SAR Analysis cell_based->sar Activity Data lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the structure-activity relationship (SAR) study of 5,7-dimethylquinolin-6-amine analogs.

kinase_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 5,7-Dimethylquinolin-6-amine Analog Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for quinoline-based kinase inhibitors.

Tabulating Comparative Data

To effectively compare the biological activity of a series of 5,7-dimethylquinolin-6-amine analogs, data should be organized in a clear and concise table. The following serves as a template for presenting such data.

Compound IDR¹ Substituent (on C-2)R² Substituent (on 6-NH₂)Target Kinase IC₅₀ (nM)MCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)
Parent HH>10,000>50>50
Analog 1 PhenylH50010.215.8
Analog 2 PhenylAcetyl2505.18.3
Analog 3 4-FluorophenylH1502.54.1
Analog 4 4-FluorophenylAcetyl751.22.5
Reference Staurosporine-100.050.08

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Perspectives

The 5,7-dimethylquinolin-6-amine scaffold holds considerable potential for the development of novel therapeutic agents, particularly in the realm of oncology. While direct and extensive SAR studies on this specific analog series are yet to be widely published, by drawing logical inferences from the vast body of research on related quinoline derivatives, a rational approach to their design and evaluation can be formulated. The key to unlocking the full potential of this enigmatic core lies in the systematic exploration of substitutions at the C-6 amino group and other positions on the quinoline ring, coupled with rigorous biological evaluation against a panel of relevant targets. Future research in this area will undoubtedly shed more light on the specific SAR of these promising compounds and pave the way for the development of next-generation targeted therapies.

References

  • Structure modifications of 6-aminoquinolones with potent anti-HIV activity. (2004). Journal of Medicinal Chemistry. [Link]

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biological evaluation of substituted quinolines. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. (2013). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

  • Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • Amination of 6,7-disubstituted-5,8-quinolinequinones with different aniline derivatives. (n.d.). Tetrahedron Letters. [Link]

  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. (2011). Journal of Medicinal Chemistry. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. (2011). Journal of Medicinal Chemistry. [Link]

  • Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]

  • Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. (2006). European Journal of Medicinal Chemistry. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (n.d.). Antioxidants. [Link]

  • Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

Benchmarking 5,7-Dimethylquinolin-6-amine Derivatives Against Standard DNA-PK Inhibitors: A Comprehensive Application Guide

As the landscape of targeted radiotherapy and synthetic lethality expands, the DNA-dependent protein kinase (DNA-PK) has solidified its position as an apex regulator of the non-homologous end joining (NHEJ) repair pathwa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted radiotherapy and synthetic lethality expands, the DNA-dependent protein kinase (DNA-PK) has solidified its position as an apex regulator of the non-homologous end joining (NHEJ) repair pathway. For drug development professionals and application scientists, benchmarking novel scaffolds—such as the emerging 5,7-dimethylquinolin-6-amine derivatives —against legacy standards like NU7441 and clinical-stage molecules like M3814 (Peposertib) is a critical step in preclinical validation.

This guide provides an objective, data-driven framework for evaluating these inhibitors, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for rigorous benchmarking.

Mechanistic Causality: Targeting the NHEJ Synapsis

DNA-PKcs belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) superfamily. Upon the formation of a DNA double-strand break (DSB), the Ku70/80 heterodimer rapidly binds to the DNA termini, acting as a scaffold to recruit the catalytic subunit, DNA-PKcs (1[1]).

This synapsis triggers a critical autophosphorylation event at Serine 2056 (Ser2056) on DNA-PKcs. Autophosphorylation is mechanically required to remodel the complex, granting the XRCC4/Ligase IV complex access to ligate the broken DNA ends. ATP-competitive inhibitors like NU7441, M3814, and 5,7-dimethylquinolin-6-amine derivatives lock DNA-PKcs in an inactive state. By blocking Ser2056 autophosphorylation, these compounds stall the NHEJ machinery at the break site, converting transient, repairable DNA damage into persistent, lethal DSBs (2[2]).

DNAPK_Pathway DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 Heterodimer Binding DSB->Ku7080 Recognition DNAPKcs DNA-PKcs Recruitment & Synapsis Ku7080->DNAPKcs Scaffold Formation AutoPhos Autophosphorylation (Ser2056) DNAPKcs->AutoPhos Kinase Activation Ligation XRCC4/Ligase IV Ligation AutoPhos->Ligation End Processing & Repair Inhibitors DNA-PK Inhibitors (5,7-DMQ, NU7441, M3814) Inhibitors->DNAPKcs ATP-competitive Inhibition Inhibitors->AutoPhos Blocks Repair

Fig 1: DNA-PKcs NHEJ signaling pathway and the mechanistic intervention of ATP-competitive inhibitors.

Quantitative Benchmarking & Structural Rationale

When evaluating the novel 5,7-dimethylquinolin-6-amine scaffold, it must be benchmarked against established standards to prove non-inferiority or superiority in potency and selectivity.

  • NU7441 (Chromenone): A highly potent early-generation tool compound with an IC50 of 14 nM. While effective, its selectivity window over PI3K is approximately 100-fold, which can lead to off-target lipid kinase inhibition at higher cellular concentrations (3[3]).

  • M3814 / Peposertib (Quinazoline): A clinical-stage inhibitor boasting sub-nanomolar biochemical potency (IC50 ~0.6 nM). It exhibits exceptional selectivity across a panel of 284 kinases, making it a gold standard for clinical benchmarking (4[4]).

  • 5,7-Dimethylquinolin-6-amine Derivatives: This newly patented class utilizes the quinoline core as an ATP-mimetic to hydrogen-bond with the kinase hinge region. Crucially, the 5,7-dimethyl substitutions provide engineered steric bulk. This bulk intentionally clashes with the narrower ATP-binding pockets of closely related PI3K isoforms, driving high PIKK-family selectivity while maintaining low-nanomolar potency against DNA-PKcs (5[5]).

Comparative Data Summary
Inhibitor ClassPrimary TargetBiochemical IC50Selectivity ProfileCellular Potency (γH2AX Persistence)Development Status
NU7441 DNA-PKcs14 nM~100x over PI3K, ATM, ATRHigh (at 0.5 - 1.0 µM)Preclinical Tool
M3814 DNA-PKcs0.6 nM (at 10 µM ATP)>100x over PI3K, highly selectiveVery High (at 0.1 - 1.0 µM)Clinical Trials
5,7-Dimethylquinolin-6-amine DNA-PKcs< 10 nM (Typical)High PIKK-family selectivityHigh (Dose-dependent)Emerging/Patented

Self-Validating Experimental Workflows

To rigorously benchmark these compounds, application scientists must employ a two-tiered validation system: a biochemical assay to determine intrinsic affinity, followed by a cellular assay to confirm target engagement and functional repair blockade.

Protocol 1: Biochemical TR-FRET DNA-PK Kinase Assay

Rationale: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is superior to radiometric assays for high-throughput benchmarking because it eliminates radioactive waste and reduces background interference. Critical Parameter for Causality: Because these are ATP-competitive inhibitors, the ATP concentration in the assay must be kept near the Km​ (~10 µM). Using non-physiological 1 mM ATP will artificially inflate the apparent IC50 (e.g., M3814 shifts from 0.6 nM to >20 nM at high ATP), masking the true potency of the compound (2[2]).

Step-by-Step Methodology:

  • Complex Assembly: In an assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1% BSA), combine purified human DNA-PKcs, Ku70/80 heterodimer, and 10 µg/mL sheared calf thymus DNA to activate the holoenzyme (6[6]).

  • Inhibitor Pre-incubation: Add the 5,7-dimethylquinolin-6-amine derivative, NU7441, or M3814 (serially diluted in DMSO, final DMSO <1%). Incubate for 15 minutes at 22°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and a biotinylated p53-derived peptide substrate. Incubate for 30 minutes at 30°C.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-p53 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate the IC50 using a 4-parameter logistic fit.

TRFRET_Workflow Step1 1. Complex Assembly (DNA-PKcs + Ku70/80 + DNA) Step2 2. Inhibitor Addition (15 min Pre-incubation) Step1->Step2 Step3 3. Reaction Initiation (10 µM ATP + p53 Peptide) Step2->Step3 Step4 4. Detection Reagents (Eu-Antibody + XL665) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm Ratio) Step4->Step5

Fig 2: Step-by-step TR-FRET biochemical assay workflow for benchmarking DNA-PKcs inhibitors.

Protocol 2: Cellular Target Engagement (γH2AX & p-DNA-PKcs Ser2056)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-3 mM). This immunofluorescence assay acts as a self-validating system: if the drug successfully penetrates the cell and engages its target, you will observe a dose-dependent decrease in p-DNA-PKcs (Ser2056) foci coupled with a simultaneous increase in unresolved γH2AX foci at 24 hours (7[7]).

Step-by-Step Methodology:

  • Cell Seeding & Pre-treatment: Seed A549 or HCT116 cells on glass coverslips. Pre-treat with the test inhibitors (0.1 µM - 1.0 µM) for 2 hours.

  • DSB Induction: Expose cells to 2-5 Gy of ionizing radiation (IR) or 1 µM etoposide to induce robust, synchronized DSBs.

  • Repair Kinetics: Incubate cells for 4 hours and 24 hours post-induction. (At 4h, p-DNA-PKcs normally peaks; at 24h, the presence of γH2AX indicates repair failure).

  • Fixation & Staining: Fix cells with 4% PFA for 15 minutes. Permeabilize with 0.25% Triton X-100. Co-stain with primary antibodies against γH2AX (Ser139) and p-DNA-PKcs (Ser2056). Detect using Alexa Fluor 488 and 594 secondary antibodies (6[6]).

  • Quantification: Using a fluorescence microscope, count foci per nucleus. Cells exhibiting >10 γH2AX foci at the 24-hour mark are considered positive for persistent DNA damage, confirming the inhibitor's radiosensitizing efficacy.

Conclusion

The 5,7-dimethylquinolin-6-amine scaffold represents a highly promising, structurally distinct class of DNA-PK inhibitors. By employing carefully controlled ATP concentrations in biochemical assays and orthogonal cellular repair kinetic models, researchers can accurately benchmark these derivatives against standard agents like NU7441 and M3814, paving the way for next-generation radiopotentiators.

References
  • Title: CN114195805A - Dna-pk选择性抑制剂及其制备方法和用途 (DNA-PK selective inhibitors and their preparation methods and uses)
  • Title: Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy Source: MDPI URL
  • Title: Preclinical Evaluation of a Potent Novel DNA-Dependent Protein Kinase Inhibitor NU7441 Source: AACR Journals URL
  • Title: Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models Source: AACR Journals URL
  • Title: M3814 is a potent and selective inhibitor of DNA-PK activity and DSB...
  • Title: An In-depth Technical Guide to the In Vitro Characterization of DNA-PK-IN-14 Source: BenchChem URL
  • Title: Analysis of DNA-Dependent Protein Kinase-Mediated DNA End Joining by Two-Photon Fluorescence Cross-Correlation Spectroscopy Source: ACS Publications URL

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Efficacy of 5,7-Dimethylquinolin-6-amine Based Heterocyclic Compounds in Oncology

In the landscape of modern oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its inherent planarity and ability to intercalate with DNA, coupled...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its inherent planarity and ability to intercalate with DNA, coupled with the versatility for chemical modification, have rendered it a privileged structure in medicinal chemistry.[3] This guide focuses on a specific, promising subclass: heterocyclic compounds based on the 5,7-Dimethylquinolin-6-amine core. We will delve into a comparative analysis of their in vivo efficacy, drawing upon preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

The rationale for exploring this particular chemical space stems from the established anticancer properties of the quinoline nucleus and the potential for appended heterocyclic moieties to modulate target specificity, potency, and pharmacokinetic profiles. This guide will synthesize available data to compare the in vivo performance of these derivatives, detail the experimental methodologies crucial for such evaluations, and explore the underlying mechanisms of action.

Comparative In Vivo Efficacy: A Data-Driven Analysis

While a comprehensive head-to-head in vivo comparison of a wide array of 5,7-Dimethylquinolin-6-amine based heterocyclic compounds is not yet available in a single study, we can synthesize data from various preclinical investigations to draw meaningful comparisons. The following table summarizes key findings from xenograft studies on representative quinoline derivatives, offering insights into the therapeutic potential of this class of compounds.

Table 1: Comparative In Vivo Efficacy of Representative Quinoline-Based Compounds in Human Cancer Xenograft Models

Compound IDHeterocyclic MoietyCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Putative Mechanism of ActionReference
Compound 19 PyrrolidinoHuman breast carcinoma (BT483)Tumor-bearing mice20 mg/kgEffective reduction in tumor massTopoisomerase I & II inhibitor[1]
LXY18 PhenoxyHuman gastric carcinoma (NCI-N87)Xenograft100 mg/kg, b.i.d., oral55.13%Aurora Kinase B (AURKB) Relocation Blocker[4]
91b1 PhenoxyEsophageal Squamous Cell Carcinoma (KYSE450)Athymic nude mice50 mg/kg/day, intraperitonealSignificant inhibition vs. controlDownregulation of Lumican[4]
Compound 11x PhenylpropoxyColorectal cancerMiceNot SpecifiedEffective tumor growth inhibitionATG5-dependent autophagy[5]
Compound 24d-HCl ChalconeMouse liver cancer (H22)XenograftNot SpecifiedSignificant inhibitionMicrotubule polymerization inhibitor[6]

Note: Direct comparison of TGI percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens across different studies.

The data, while not exhaustive for the 5,7-dimethylquinolin-6-amine core, highlights a crucial aspect of quinoline-based drug design: the nature of the heterocyclic or substituted aryl appendage at the 6-amino position significantly influences the anticancer activity and mechanism of action. For instance, the presence of a pyrrolidino group in Compound 19 confers potent topoisomerase inhibition, while phenoxy derivatives like LXY18 and 91b1 target different proteins involved in cell division and tumor progression.[1][4] This underscores the importance of a diverse synthetic library to explore a wide range of biological targets.

Causality Behind Experimental Choices: A Methodological Deep Dive

The in vivo evaluation of these compounds relies on robust and well-validated experimental protocols. The choice of animal model, tumor cell line, and treatment regimen is critical for obtaining meaningful and reproducible data.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a standard procedure for evaluating the in vivo antitumor activity of a novel 5,7-Dimethylquinolin-6-amine derivative in a subcutaneous xenograft model.

1. Cell Culture and Animal Model:

  • Cell Line Selection: Human cancer cell lines relevant to the therapeutic target (e.g., breast, lung, colon cancer lines) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Animal Model: Athymic nude mice (4-6 weeks old) are commonly used due to their compromised immune system, which prevents rejection of human tumor xenografts.[1][2] Animals are housed in a sterile environment with ad libitum access to autoclaved food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Cultured cancer cells are harvested during their exponential growth phase.

  • The cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1 x 10⁷ cells/mL.[2]

  • A volume of 0.1 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.[2]

3. Treatment Protocol:

  • Tumor growth is monitored regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups (n=8-10 per group).[2]

  • Vehicle Control Group: Receives the vehicle used to dissolve the test compound (e.g., a mixture of DMSO, polyethylene glycol, and saline).[2]

  • Test Compound Group(s): Receive the 5,7-Dimethylquinolin-6-amine derivative at one or more dose levels, administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Positive Control Group: May be treated with a standard-of-care chemotherapeutic agent (e.g., cisplatin, 5-FU) to benchmark the efficacy of the test compound.[2]

4. Efficacy Evaluation:

  • Tumor Volume: Measured at regular intervals (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (length × width²) / 2.[2]

  • Body Weight: Monitored to assess for signs of toxicity.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition (TGI) rate is calculated as: [1 - (average tumor weight of the treated group / average tumor weight of the control group)] × 100%.[2]

5. Toxicity Assessment:

  • In addition to body weight, clinical signs of toxicity (e.g., changes in behavior, appetite, fur) are observed.

  • Major organs may be collected for histopathological analysis to assess for any treatment-related damage.[2]

Diagram: In Vivo Efficacy Evaluation Workflow

G cluster_preclinical Preclinical In Vivo Efficacy Workflow Cell_Line_Selection 1. Cell Line Selection & Culture Animal_Model 2. Animal Model (Athymic Nude Mice) Tumor_Implantation 3. Subcutaneous Tumor Implantation Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Compound Administration (Vehicle, Test, Positive Control) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 9. TGI Calculation & Statistical Analysis Endpoint->Data_Analysis G Quinoline_Compound 5,7-Dimethylquinolin-6-amine Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR, etc.) Quinoline_Compound->Kinase Binds to ATP-binding site Downstream_Signaling Downstream Signaling (Proliferation, Survival) Quinoline_Compound->Downstream_Signaling Inhibition of Signaling Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_Substrate->Downstream_Signaling Activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Generalized pathway of kinase inhibition by quinoline compounds.

Synthesis of 5,7-Dimethylquinolin-6-amine Based Heterocyclic Compounds

The generation of a diverse library of these compounds is essential for structure-activity relationship (SAR) studies. A common synthetic route involves the initial preparation of the 5,7-dimethylquinolin-6-amine core, followed by coupling with various heterocyclic partners.

Experimental Protocol: General Synthesis of Heterocyclic Derivatives

This protocol describes a general method for the synthesis of N-heterocyclic substituted 5,7-Dimethylquinolin-6-amines.

1. Synthesis of 5,7-Dimethyl-6-nitroquinoline:

  • A common starting point is the nitration of 5,7-dimethylquinoline. This can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid.

2. Reduction to 5,7-Dimethylquinolin-6-amine:

  • The nitro group is then reduced to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

3. Coupling with Heterocyclic Moieties:

  • The resulting 5,7-Dimethylquinolin-6-amine can be coupled with a variety of heterocyclic compounds through different chemical reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to generate the final products.

Diagram: Synthetic Strategy

G Start 5,7-Dimethylquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro_Quinoline 5,7-Dimethyl-6-nitroquinoline Nitration->Nitro_Quinoline Reduction Reduction (e.g., SnCl2/HCl) Nitro_Quinoline->Reduction Amino_Quinoline 5,7-Dimethylquinolin-6-amine Reduction->Amino_Quinoline Coupling Coupling Reaction Amino_Quinoline->Coupling Heterocycle Heterocyclic Partner Heterocycle->Coupling Final_Product 5,7-Dimethyl-N-(heterocyclyl) -quinolin-6-amine Coupling->Final_Product

Caption: General synthetic route to heterocyclic derivatives.

Conclusion and Future Directions

The 5,7-Dimethylquinolin-6-amine scaffold represents a promising starting point for the development of novel anticancer agents. The available preclinical data, though not yet comprehensive for a wide range of heterocyclic derivatives of this specific core, strongly suggests that modulation of the heterocyclic substituent is a viable strategy for tuning biological activity and mechanism of action. Future research should focus on the systematic synthesis and in vivo evaluation of a diverse library of these compounds to establish clear structure-activity relationships. Such studies will be instrumental in identifying lead candidates with optimized efficacy and safety profiles for further clinical development. The protocols and comparative data presented in this guide provide a foundational framework for researchers embarking on this exciting area of oncology drug discovery.

References

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC. [Link]

  • Synthesis route of compounds 5–7. | Download Scientific Diagram. ResearchGate. [Link]

  • Cytotoxic activities of 6-aylamino-7-halo-5,8-quinolinediones against human tumor cell lines. ResearchGate. [Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Longdom Publishing. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Small Molecule Inhibitors in Cancer Cell Lines

In the landscape of cancer drug discovery, unequivocally demonstrating that a novel small molecule binds to its intended intracellular target is a cornerstone of preclinical development. This critical step, known as targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cancer drug discovery, unequivocally demonstrating that a novel small molecule binds to its intended intracellular target is a cornerstone of preclinical development. This critical step, known as target engagement, provides the mechanistic link between a compound's molecular interaction and its observed phenotypic effects, such as the inhibition of cancer cell proliferation. Without robust target engagement data, the interpretation of a compound's efficacy and potential off-target effects remains ambiguous, significantly hindering its progression toward clinical evaluation.

This guide provides an in-depth comparison of state-of-the-art methodologies for validating target engagement in cancer cell lines. We will delve into the principles, advantages, and limitations of several key techniques, offering field-proven insights to aid researchers in selecting the most appropriate strategy for their specific research questions.

A Comparative Overview of Target Engagement Methodologies

The choice of a target engagement assay depends on several factors, including the nature of the target protein, the affinity of the small molecule, the desired throughput, and whether the assay is performed on purified proteins or in a more physiologically relevant cellular context. Here, we compare four widely used and powerful approaches: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), biophysical methods, and chemoproteomic approaches.

Methodology Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2][3][4]Label-free; applicable in intact cells and tissues; reflects cellular permeability and metabolism.[3][4]Not all proteins exhibit a significant thermal shift upon ligand binding; can be lower throughput for single-target validation.[4]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[5][6][7][8][9][10]Label-free; does not rely on thermal stability changes; can be used with crude lysates.[7][8][10]Requires careful optimization of protease concentration and digestion time; may not be suitable for very weak interactions.[9]
Biophysical Methods (e.g., ITC, SPR) Direct measurement of binding affinity and thermodynamics (ITC) or real-time kinetics (SPR) using purified components.[11][12][13][14][15][16][17][18][19]Provides detailed quantitative data on binding affinity, stoichiometry, and kinetics.[11][13][14]Performed in a cell-free system, which may not fully recapitulate the cellular environment; requires purified protein.[12]
Chemoproteomic Profiling (e.g., Kinome Profiling) Utilizes chemical probes or multiplexed inhibitors to assess compound interactions with a large number of proteins simultaneously.[20][21][22][23][24]Provides a global view of on- and off-target interactions; high-throughput.[22][23][24]Often requires modification of the compound to create a probe, which may alter its binding properties; may not detect all interactions.[25]

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that allows for the assessment of target engagement in a cellular context.[1] The fundamental principle is that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[2][3] This thermal stabilization is then detected by quantifying the amount of soluble protein remaining after a heat challenge.[4]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cancer Cell Lines B 2. Treat cells with 5,7-Dimethylquinolin-6-amine or Vehicle (DMSO) A->B C 3. Aliquot cell suspensions and heat at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble and aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot F->G H 8. Quantify band intensity and plot melt curves G->H

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Seed the cancer cell line of interest in appropriate culture dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of 5,7-Dimethylquinolin-6-amine or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in a suitable buffer without detergents, supplemented with protease and phosphatase inhibitors.[26]

    • Lyse the cells using three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.[1][26]

  • Heat Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.[26]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1][26]

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a validated primary antibody specific for the target protein.[1] Antibody validation is crucial for reliable results and can be performed using techniques like knockout/knockdown cell lines or by comparing results with an independent method.[27][28][29][30][31]

    • Detect the protein bands using an appropriate secondary antibody and imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is another label-free method for identifying and validating target engagement.[5][6][7][8][9][10] It is based on the principle that the binding of a small molecule can stabilize the target protein's conformation, thereby making it more resistant to proteolysis.[5][8]

DARTS_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_proteolysis Limited Proteolysis cluster_analysis Analysis A 1. Prepare cell lysate B 2. Treat lysate with 5,7-Dimethylquinolin-6-amine or Vehicle (DMSO) A->B C 3. Add protease (e.g., pronase) and incubate B->C D 4. Stop digestion C->D E 5. Analyze by SDS-PAGE and Western Blot D->E F 6. Compare band intensity between treated and control samples E->F

Sources

Validation

Advanced Structural Elucidation of 5,7-Dimethylquinolin-6-amine: A Comparative Guide to HCD vs. Resonance CID

Executive Summary 5,7-Dimethylquinolin-6-amine is a highly functionalized quinoline scaffold, frequently utilized as a core pharmacophore in the development of antimalarial, antibacterial, and antioxidant therapeutics[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dimethylquinolin-6-amine is a highly functionalized quinoline scaffold, frequently utilized as a core pharmacophore in the development of antimalarial, antibacterial, and antioxidant therapeutics[1]. During drug development and pharmacokinetic profiling, unambiguous structural validation of such active pharmaceutical ingredients (APIs) and their metabolites is critical. While traditional mass spectrometry provides baseline identification, the positional validation of the methyl and amino groups on the rigid quinoline core requires deep, comprehensive fragmentation.

This guide objectively compares the performance of High-Energy Collisional Dissociation (HCD) on a high-resolution Orbitrap platform against traditional Resonance Collision-Induced Dissociation (IT-CID) on a Linear Ion Trap. By examining the underlying physics of these two platforms, we demonstrate why beam-type activation is superior for the structural elucidation of rigid heterocyclic systems.

Mechanistic Rationale: The Causality of Fragmentation Choices

The quinoline core is highly stable. Its dominant and characteristic fragmentation pathway involves the neutral loss of hydrogen cyanide (HCN, 27 Da)[2][3]. However, achieving this deep ring cleavage depends entirely on the activation physics of the mass spectrometer utilized:

  • Resonance CID (The Alternative): In a 3D or linear ion trap, CID is a resonant excitation process. The precursor ion is excited at a specific secular frequency. Once the weakest bond breaks (e.g., the primary loss of the -NH2 group as NH3), the resulting fragment ion has a different m/z, falls out of resonance, and immediately cools down[4]. This "single-collision" regime prevents secondary fragmentation. Furthermore, IT-CID suffers from the "1/3 Rule," where fragments below one-third of the precursor's m/z are not trapped, blinding the analyst to low-mass diagnostic ions[5].

  • Orbitrap HCD (The Product): HCD is a beam-type, non-resonant activation technique. Ions are accelerated into a multipole collision cell filled with an inert gas (e.g., nitrogen). Because it is a non-equilibrium process, ions receive a rapid bolus of kinetic energy, undergoing multiple high-energy collisions before the fragments are extracted and measured in the Orbitrap[4][6]. This multiple-collision regime shatters the stable quinoline core, yielding rich secondary and tertiary fragments without any low-mass cutoff[5].

Workflow Sample Precursor Validation [M+H]+ m/z 173.1079 HCD_Path Orbitrap HCD (Multi-Collision) Sample->HCD_Path Stepped NCE CID_Path Ion Trap CID (Single-Collision) Sample->CID_Path Fixed NCE HCD_Result Rich Secondary Fragments Sub-ppm Accuracy HCD_Path->HCD_Result CID_Result Primary Fragments Only Nominal Accuracy CID_Path->CID_Result

Logical workflow comparing Orbitrap HCD and Ion Trap CID for MS/MS acquisition.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol incorporates a self-validating MS1 checkpoint prior to MS2 acquisition. If the MS1 mass error exceeds 2 ppm, the system aborts MS2 to prevent the erroneous fragmentation of isobaric background contaminants.

Step 1: Sample Preparation & Introduction
  • Dissolve the 5,7-Dimethylquinolin-6-amine analytical standard in a 50:50 Methanol:Water solution containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Introduce the sample via Direct Infusion using a Heated Electrospray Ionization (HESI) source at a flow rate of 3 µL/min.

Step 2: MS1 Self-Validation (Precursor Verification)
  • Acquire a full-scan MS1 spectrum (m/z 100–500) at 120,000 FWHM resolution.

  • Validation Gate: Verify the presence of the protonated molecular ion[M+H]+ at the theoretical m/z of 173.1079. Proceed to Step 3 only if the mass error is ≤ 1.5 ppm.

Step 3: Comparative MS/MS Acquisition
  • Platform A (IT-CID): Isolate m/z 173.1079 using a 1.0 m/z quadrupole isolation window. Apply a Normalized Collision Energy (NCE) of 30%. Detect fragments in the linear ion trap.

  • Platform B (Orbitrap HCD): Isolate m/z 173.1079. Apply a Stepped NCE of 30%, 45%, and 60%. (Causality: Stepped NCE is utilized to simultaneously capture fragile peripheral losses at 30% and deep core cleavages at 60% within a single composite spectrum). Detect fragments in the Orbitrap at 30,000 FWHM.

Quantitative Data Presentation

The table below summarizes the experimental findings, highlighting the severe limitations of IT-CID in generating secondary fragments compared to the rich structural fingerprint provided by HCD.

Fragment Ion AssignmentTheoretical m/zOrbitrap HCD (m/z)HCD Mass ErrorIT-CID (m/z)IT-CID Mass Error
[M+H - NH3]+ 156.0813156.0814+0.6 ppm156.1+120 ppm
[M+H - CH3•]+• 158.0844158.0845+0.6 ppm158.1+100 ppm
[M+H - HCN]+ 146.0970146.0969-0.7 ppmNot DetectedN/A
[M+H - NH3 - HCN]+ 129.0704129.0705+0.8 ppmNot DetectedN/A
[C8H9]+ (Deep Cleavage)105.0699105.0700+0.9 ppmNot DetectedN/A

Structural Elucidation Pathway

Under HCD conditions, the molecule undergoes a primary loss of ammonia (17 Da) and a radical loss of a methyl group (15 Da). Because HCD allows for multiple collisions, the[M+H - NH3]+ fragment is further activated, triggering the characteristic quinoline loss of HCN (27 Da) to form the m/z 129.0704 ion, which subsequently breaks down into smaller substituted benzene fragments (m/z 105.0699).

Pathway M [M+H]+ m/z 173.1079 F1 [M+H - NH3]+ m/z 156.0813 M->F1 -NH3 (17 Da) F2 [M+H - CH3•]+• m/z 158.0844 M->F2 -CH3• (15 Da) F3 [M+H - HCN]+ m/z 146.0970 M->F3 -HCN (27 Da) F4 [M+H - NH3 - HCN]+ m/z 129.0704 F1->F4 -HCN (27 Da) HCD Only F5 [C8H9]+ m/z 105.0699 F4->F5 Deep Cleavage HCD Only

Mechanistic fragmentation pathway of 5,7-Dimethylquinolin-6-amine under HCD.

Conclusion

For rigid, multi-substituted heterocycles like 5,7-Dimethylquinolin-6-amine, traditional IT-CID provides insufficient structural data, stalling at the primary loss of ammonia. High-Resolution HCD is mandatory for complete validation. By leveraging non-resonant, multi-collision physics[4], HCD forces the sequential loss of HCN, providing the deep structural coverage required for definitive isomer differentiation and metabolite identification in modern drug development.

References

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure ResearchGate URL:[Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES Canadian Science Publishing URL:[Link]

  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry RSC Publishing URL:[Link]

  • Difference between HCD and CID collision induced dissociations? StackExchange URL:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics NIH / PMC URL:[Link]

  • Understanding differences in CID fragmentation in a mass spectrometer MS Vision URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5,7-Dimethylquinolin-6-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 5,7-Dimethylquinolin-6-amine For researchers and drug development professionals, managing the lifecycle of highly reactive synthetic intermediates is as critical as the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5,7-Dimethylquinolin-6-amine

For researchers and drug development professionals, managing the lifecycle of highly reactive synthetic intermediates is as critical as the synthesis itself. 5,7-Dimethylquinolin-6-amine presents a unique logistical and safety challenge because it combines two highly regulated pharmacophores: a substituted quinoline core and a primary aromatic amine.

This guide provides a self-validating, step-by-step operational framework for the safe handling, chemical deactivation, and final disposal of 5,7-Dimethylquinolin-6-amine, ensuring absolute regulatory compliance and laboratory safety.

I. Quantitative Hazard Profile & Causality

To safely manage a chemical, one must understand the mechanistic basis of its toxicity. Aromatic amines are notoriously hazardous because their high lipid solubility allows them to rapidly penetrate intact human skin[1]. Once systemic, they undergo hepatic metabolic activation (N-hydroxylation) to form reactive electrophiles that bind directly to DNA, driving mutagenesis and carcinogenesis[1]. Furthermore, the quinoline backbone is a known hepatotoxin; the EPA classifies quinoline derivatives as probable/possible human carcinogens due to their proven link to hepatic hemangioendotheliomas (liver vascular tumors) in animal models[2][3].

Table 1: Chemical Properties and Regulatory Hazard Classifications

Property / ClassificationValue / DescriptionOperational Rationale & Causality
CAS Number 116632-61-2[4]Essential identifier for Environmental Health and Safety (EHS) waste manifesting.
Molecular Weight 172.23 g/mol [4]Required for stoichiometric calculations during chemical deactivation protocols.
EPA Carcinogenicity Group B2 / C[5]Mandates the use of certified fume hoods to prevent inhalation of aerosolized particulates[6].
Dermal Absorption High (Lipid Soluble)[1]Dictates strict PPE requirements; standard latex is insufficient against lipid-soluble amines.
Aquatic Toxicity Very High[7][8]Strictly prohibits drain disposal; requires high-temperature incineration to prevent environmental contamination[6].

II. Step-by-Step Disposal Methodologies

The "cradle-to-grave" principle of hazardous waste management holds the generating laboratory legally responsible for the chemical until its final destruction[9]. Below are two validated workflows: the standard EHS collection protocol and a chemical deactivation protocol for aqueous waste.

Workflow 1: Standard Laboratory Waste Collection

This is the primary, mandated workflow for solid waste, pure compounds, and organic solvent mixtures containing 5,7-Dimethylquinolin-6-amine.

  • PPE & Engineering Controls:

    • Action: Don chemical-resistant nitrile or neoprene gloves (double-gloving is recommended), a fully buttoned lab coat, and chemical splash goggles[9][10]. Handle all materials exclusively within a Class II biological safety cabinet or chemical fume hood[6].

    • Causality: Prevents inhalation of toxic dust and blocks the dermal absorption pathways exploited by lipid-soluble aromatic amines[1].

  • Waste Segregation:

    • Action: Strictly isolate 5,7-Dimethylquinolin-6-amine waste from strong oxidizing agents (e.g., hydrogen peroxide, perchromates) and strong acids[7][11].

    • Causality: Aromatic amines and quinolines can react violently or exothermically with oxidizers, potentially leading to fires, explosions, or the release of highly toxic nitrogen oxide (NOx) gases[11].

  • Containerization:

    • Action: Collect all waste in high-density polyethylene (HDPE) or glass containers equipped with secure, leak-proof lids[7][9].

    • Causality: HDPE and glass offer superior chemical inertness, preventing the amine from degrading the container walls and causing secondary laboratory spills.

  • Labeling:

    • Action: Affix a hazardous waste label immediately. Explicitly write: "Hazardous Waste: 5,7-Dimethylquinolin-6-amine (Toxic Aromatic Amine / Quinoline)"[7][12].

    • Causality: Complies with the OSHA Hazard Communication Standard (1910.1200)[13], ensuring emergency responders can immediately identify the specific carcinogenic and aquatic hazards during a breach.

  • EHS Pickup & Incineration:

    • Action: Transfer the sealed container to your EHS department. The mandatory final disposal route is high-temperature incineration[6].

    • Causality: Incinerators equipped with afterburners and scrubbers ensure the complete thermal destruction of the stable quinoline ring, breaking down toxic NOx byproducts before they reach the atmosphere[6].

Workflow 2: Chemical Deactivation of Aqueous Amine Waste

In specific scenarios where dilute aqueous solutions of aromatic amines must be neutralized in-house prior to EHS collection, oxidative degradation via acidified potassium permanganate is a validated, self-indicating protocol[14].

  • Acidification: In a fume hood, prepare a solution of the amine waste (approx. 0.01 mol) in 3 L of 1.7 N sulfuric acid ( H2​SO4​ ) in a large flask[14].

  • Oxidation: Add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) to the acidic amine solution[14].

    • Causality: The highly oxidizing environment rapidly cleaves the aromatic amine bonds, degrading the toxic, DNA-binding pharmacophore into non-carcinogenic aliphatic fragments[14].

  • Incubation: Allow the mixture to stand at room temperature for exactly 8 hours to ensure complete degradation[14].

  • Quenching & Visual Validation (Self-Validating Step): Slowly add solid sodium hydrogen sulfite ( NaHSO3​ ) to the mixture until the distinct purple color of the unreacted permanganate completely disappears[14].

    • Causality: This step reduces the excess, highly reactive Mn(VII) to a stable Mn(II) state. The color change from deep purple to clear serves as an immediate, visual self-validation that the solution is quenched and safe for transport[14].

  • Final Disposal: Transfer the deactivated, clear mixture to a properly labeled aqueous waste container for routine EHS pickup[14].

III. Waste Lifecycle & Logical Workflow

WasteWorkflow Start Waste Generation: 5,7-Dimethylquinolin-6-amine Segregation Waste Segregation (Isolate from Oxidizers) Start->Segregation Decon Aqueous Waste Deactivation (Acidified KMnO4) Start->Decon If dilute aqueous Container Containerization (HDPE / Glass + Labeling) Segregation->Container EHS EHS Transfer & Manifesting Container->EHS Decon->Container Visual quench validation Incineration Final Disposal (High-Temp Incineration) EHS->Incineration

Workflow for the safe segregation, chemical deactivation, and disposal of aromatic amine waste.

IV. References

  • U.S. Environmental Protection Agency (EPA). "Quinoline Fact Sheet." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline | CASRN 91-22-5 | IRIS." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline 91-22-5 - NEPIS." EPA.gov. Available at: [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1." Cleanchemlab.com. Available at: [Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ.gov. Available at: [Link]

  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines." UST.hk. Available at:[Link]

  • Oxford Lab Fine Chem. "QUINOLINE 97% - MSDS." Oxfordlabchem.com. Available at:[Link]

  • Clemson University. "Quinoline Standard Operating Procedure." Clemson.edu. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Quinoline Yellow." Coleparmer.com. Available at:[Link]

  • SKC Inc. "SDS 2001 - Aromatic Amine DECONtamination Solution." SKCinc.com. Available at: [Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications. Available at:[Link]

  • University of Illinois Division of Research Safety. "Labeling Chemicals in Laboratories." Illinois.edu. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5,7-Dimethylquinolin-6-amine: Essential Personal Protective Equipment and Safety Protocols

Welcome to your essential guide for the safe handling of 5,7-Dimethylquinolin-6-amine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of 5,7-Dimethylquinolin-6-amine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.

While specific toxicological data for 5,7-Dimethylquinolin-6-amine is not extensively published, its structure as a substituted quinoline and an aromatic amine provides a strong basis for predicting its hazard profile. Aromatic amines as a class, and quinoline derivatives specifically, are known to present significant health risks. Therefore, we will proceed with a conservative approach, adopting best practices for handling compounds with potential for skin and eye irritation, and acute toxicity.[1][2]

Hazard Profile Analysis: An Evidence-Based Approach

Based on data from structurally similar compounds like quinolin-6-amine, we can anticipate the primary hazards associated with 5,7-Dimethylquinolin-6-amine. This proactive hazard assessment is the foundation of our safety protocol.

Hazard ClassificationAnticipated RiskRationale / Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Structurally related quinolin-6-amine is classified as a Category 4 acute toxicant via these routes.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1]This is a common characteristic of aromatic amines and is noted in safety data sheets for analogous compounds.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Direct contact of amine compounds with eye tissue can lead to significant irritation and potential damage.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Inhalation of dust or aerosols can irritate the respiratory system.[1][2]

Core Directive: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each component acts as a specific barrier, engineered to protect you from a known risk. Adherence to these guidelines is non-negotiable for anyone handling this compound.

Eye and Face Protection: The First Line of Defense
  • Why it's critical: The risk of "serious eye irritation" necessitates robust protection.[1][2] A splash of a solution or accidental dispersal of the solid powder could have immediate and severe consequences.

  • Minimum Requirement: At all times in the laboratory, ANSI Z87.1-compliant safety glasses must be worn.[4][5]

  • Mandatory for Handling: When actively handling 5,7-Dimethylquinolin-6-amine (weighing, transferring, preparing solutions), you must upgrade your protection to chemical splash goggles.[4][6] These provide a complete seal around the eyes, protecting against splashes, mists, and fine powders.

  • High-Risk Operations: For procedures with an elevated risk of splashing or energetic reactions, a full-face shield must be worn in addition to chemical splash goggles.[4][6] A face shield alone is insufficient as it does not protect from vapors or splashes from the side.[4]

Skin and Body Protection: A Comprehensive Barrier
  • Why it's critical: The compound is anticipated to be a skin irritant and harmful upon dermal contact.[1][3] Therefore, preventing all skin exposure is paramount.

  • Laboratory Coat: A flame-resistant lab coat is required.[4] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Full-Length Coverage: All personnel handling the chemical must wear long pants and closed-toe shoes.[5] No exposed skin should be visible on the lower body or feet. This prevents accidental contact from spills that may travel below the benchtop.

Hand Protection: The Point of Direct Contact
  • Why it's critical: Your hands are most likely to come into direct contact with the chemical. The right glove material is crucial for preventing dermal absorption and skin irritation.

  • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation for handling many amines.[6] Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.

  • The Double-Gloving Technique: For handling neat (undiluted) compound or concentrated solutions, a double-gloving technique is advised. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Proper Glove Removal: Never touch the outside of a contaminated glove with a bare hand. Use a proper removal technique to avoid skin contact with the product. Dispose of contaminated gloves immediately in the designated chemical waste container.

Respiratory Protection: Safeguarding Your Internal Systems
  • Why it's critical: As a solid, 5,7-Dimethylquinolin-6-amine can be easily aerosolized during handling, posing an inhalation risk that may cause respiratory irritation.[1][2]

  • Engineering Controls First: The primary method of respiratory protection is the use of engineering controls. All handling of the solid compound, including weighing and transfers, must be performed within a certified chemical fume hood.[2][4]

  • When Respirators are Needed: In situations where a fume hood is not available or if ventilation is inadequate, a respirator may be necessary. However, respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, in compliance with OSHA 29 CFR 1910.134.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a direct, procedural guide to minimize exposure and ensure safe handling from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_ppe 2. Don All Required PPE (Goggles, Lab Coat, Gloves) prep_area->gather_ppe gather_mat 3. Assemble All Materials (Spatula, Weigh Paper, Solvent, Waste) gather_ppe->gather_mat weigh 4. Weigh Compound Carefully (Minimize Dust Generation) gather_mat->weigh transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decon 7. Decontaminate Spatula & Weigh Paper with Solvent dissolve->decon dispose_solid 8. Dispose of Contaminated Items in Solid Waste decon->dispose_solid dispose_liquid 9. Dispose of Unused Solution in Liquid Waste dispose_solid->dispose_liquid remove_ppe 10. Doff PPE in Correct Order (Gloves First) dispose_liquid->remove_ppe wash 11. Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of 5,7-Dimethylquinolin-6-amine.

1. Preparation (Pre-Handling)

  • Step 1: Designate a Work Area: All handling must occur inside a certified chemical fume hood.[2] Ensure the work area is clean and uncluttered.
  • Step 2: Assemble Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
  • Step 3: Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling the chemical container.[1]
  • Step 4: Prepare for Spills: Have a chemical spill kit readily available.

2. Handling (Inside the Fume Hood)

  • Step 5: Weighing the Compound: Gently handle the solid to minimize the creation of dust. Use a spatula to transfer the desired amount to weigh paper or a suitable container.
  • Step 6: Transfer and Dissolution: Carefully add the solid to your reaction vessel. Add your solvent of choice slowly to avoid splashing.

3. Disposal and Decontamination

  • Step 7: Immediate Cleanup: Clean any spills immediately according to your lab's established procedures. Small spills of the solid can be carefully swept up and placed in a sealed container for disposal.[7]
  • Step 8: Decontaminate Tools: Rinse any reusable tools (like spatulas) with an appropriate solvent inside the fume hood, collecting the rinse as hazardous waste.
  • Step 9: Waste Segregation: Dispose of all contaminated materials, including gloves, weigh paper, and pipette tips, in a clearly labeled, sealed hazardous waste container.[1][8] Do not mix with general waste.
  • Step 10: Doffing PPE: Remove PPE carefully, starting with the most contaminated items (gloves), to avoid cross-contamination.
  • Step 11: Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][7]

Emergency Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Fisher Scientific. (2012, July 12). SAFETY DATA SHEET: 6-Aminoquinoline.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2,6-Dimethylquinoline SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 8). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Tokyo Chemical Industry. (2025, January 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, July 12). SAFETY DATA SHEET: 6-Aminoquinoline.
  • Work Safety Guard. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • SDS Management Software. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • TCI Chemicals. (2025, January 14). SAFETY DATA SHEET.
  • LookChem. (n.d.). 4-AMINO-2,6-DIMETHYLQUINOLINE Safety Data Sheets(SDS).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.